5-Methyl-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole), a key heterocyclic scaffold in medicinal chemistry. This document details its fundamental characteristics, provides standardized experimental protocols for their determination, and illustrates its role in relevant biological pathways.
Core Physicochemical Properties
This compound is a solid, sparingly soluble in water, and possesses a bicyclic aromatic structure that makes it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors.[1] Its properties are summarized below.
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Identifier | ||
| CAS Number | 824-52-2 | [1][2] |
| Molecular | ||
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Physical | ||
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 138-139 °C | [1] |
| Boiling Point | 365.4 ± 15.0 °C (Predicted) | [1] |
| Solubility | ||
| Water Solubility | Sparingly soluble | |
| Spectroscopic | ||
| Predicted ¹H NMR | See Table 2 | - |
| Predicted ¹³C NMR | See Table 3 | - |
| Predicted IR | See Table 4 | - |
| Predicted Mass Spec | M⁺ = 132.07 | - |
| Acid-Base | ||
| pKa | Not Experimentally Determined | - |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~10.0 - 11.0 | br s | 1H | N1-H (Pyrrole) |
| ~8.1 | d | 1H | H6 (Pyridine) |
| ~7.8 | s | 1H | H4 (Pyridine) |
| ~7.1 | d | 1H | H2 (Pyrrole) |
| ~6.4 | d | 1H | H3 (Pyrrole) |
| ~2.4 | s | 3H | C5-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148.0 | C7a |
| ~144.0 | C6 |
| ~129.0 | C4 |
| ~127.0 | C5 |
| ~121.0 | C2 |
| ~115.0 | C3a |
| ~100.0 | C3 |
| ~17.0 | C5-CH₃ |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3400 - 3300 | N-H Stretch (Pyrrole) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2950 - 2850 | C-H Stretch (Methyl) |
| 1600 - 1450 | C=C and C=N Stretch (Aromatic rings) |
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic purines and form crucial hydrogen bond interactions with the hinge region of protein kinases.[4] Consequently, this compound serves as a core component in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).
Role as a Scaffold for FGFR Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[5] this compound derivatives have been developed as potent FGFR inhibitors.[5] The core scaffold typically binds to the ATP-binding pocket of the kinase, disrupting the downstream signaling cascade that promotes cell proliferation and survival.
Role as a Scaffold for PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a critical role in regulating inflammation and neuronal signaling. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can increase intracellular cAMP levels by blocking PDE4B activity, leading to downstream anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties and a representative workflow for its synthesis and application.
Synthesis and Purification Workflow
A common synthetic route to 5-methyl-7-azaindole involves the cyclization of a substituted aminopyridine. The general workflow is depicted below.
A detailed experimental protocol for this synthesis is as follows[1]:
-
Add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (1.0 eq) and N-methylpyrrolidinone (NMP) to a dry, nitrogen-purged three-necked flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil, ~1.2 eq) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 10-30 minutes, monitoring by TLC for the consumption of starting material.
-
Cool the mixture to room temperature.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound. Methodology (Thiele Tube Method):
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Seal one end of a capillary tube by heating it in a flame. Pack the powdered sample into the sealed end to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the thermometer and capillary in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil). The rubber band must remain above the oil level.
-
Measurement: Gently heat the side arm of the Thiele tube with a small flame to create a convection current, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass liquefies (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be sharp (0.5-1.0 °C).
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer. Methodology (Shake-Flask Method):
-
Solvent Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
pKa Determination
Objective: To determine the acid dissociation constant(s) of the compound. Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if its aqueous solubility is low. A known concentration of an inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Apparatus Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator or a micro-burette. Maintain the sample at a constant temperature (e.g., 25 °C) and stir continuously under a nitrogen atmosphere to prevent CO₂ absorption.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites. Subsequently, titrate this acidified solution with a standardized solution of a strong base (e.g., NaOH).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the compound is in its protonated form and half is in its neutral form. Specialized software can be used to calculate the pKa from the titration data, which is particularly useful for compounds with multiple pKa values or those in co-solvent systems.
Conclusion
This compound is a fundamentally important heterocyclic compound with well-defined physicochemical properties that make it an attractive scaffold for drug discovery. Its role as a hinge-binding motif in kinase inhibitors for pathways such as FGFR and its utility in modulating enzymes like PDE4B highlight its therapeutic potential. The standardized protocols provided herein offer a robust framework for the characterization and application of this and similar molecules in a research and development setting.
References
- 1. This compound | 824-52-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-52-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a key pharmacophore and a versatile synthetic intermediate in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of this compound. Furthermore, it details its application in the synthesis of targeted therapeutics, particularly inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) signaling pathways, and includes relevant experimental protocols and pathway diagrams.
Core Compound Information
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 5-position.[2] This methyl group influences the electronic properties and steric interactions of the molecule, which can be strategically utilized in drug design.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 824-52-2 | [3][4] |
| Molecular Formula | C₈H₈N₂ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| Melting Point | 138-139 °C | [3] |
| Boiling Point (Predicted) | 365.4 ± 15.0 °C | [3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |
| Appearance | White to light yellow solid | [1] |
| Synonyms | 5-Methyl-7-azaindole, 1H-pyrrolo[2,3-b]pyridine, 5-methyl- | [2] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of their position within the heterocyclic ring system.
-
Mass Spectrometry: The electron impact mass spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic fragmentation patterns, and similar behavior would be expected for the 5-methyl derivative, with a molecular ion peak corresponding to its molecular weight.
Synthesis
A general and efficient method for the synthesis of this compound (referred to as 5-methyl-7-azaindole in the literature) involves the cyclization of a substituted pyridine precursor.[3]
Experimental Protocol: Synthesis of this compound[3]
This protocol details the synthesis from 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine.
Materials:
-
5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
-
N-methylpyrrolidinone (NMP)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine
Procedure:
-
To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).
-
Cool the mixture in an ice bath.
-
Slowly add sodium hydride (2.8 g, 59 mmol, 60% dispersion in mineral oil).
-
Heat the reaction mixture to 100 °C and maintain for 10 minutes.
-
Cool the mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethyl acetate (10 mL) to yield 5-methyl-7-azaindole as a white solid (5.1 g, 80% yield).
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of kinase inhibitors. The 7-azaindole scaffold can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.
Role in Kinase Inhibitor Synthesis
The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of inhibitors for several kinase families, including FGFR and JAK.[5] The methyl group at the 5-position can be used to probe a specific pocket within the kinase active site, potentially enhancing potency and selectivity. This compound serves as a starting point for further functionalization through reactions such as N-alkylation, halogenation, and cross-coupling reactions.
General Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of more complex molecules, such as kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor development.
Key Signaling Pathways
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. This compound derivatives have been developed as potent FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and point of inhibition.
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Derivatives of this compound have been investigated as selective JAK inhibitors.
Caption: Overview of the JAK/STAT signaling pathway.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Information | Classification |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
Conclusion
This compound is a fundamentally important heterocyclic compound with broad applications in the synthesis of targeted therapeutics. Its utility as a scaffold for kinase inhibitors, particularly for the FGFR and JAK/STAT pathways, underscores its significance in modern drug discovery. This guide provides essential technical information to support researchers in the effective and safe use of this versatile chemical entity.
References
In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and characterization methods for 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
This compound, also known as 5-methyl-7-azaindole, is a bicyclic aromatic compound containing a pyridine ring fused to a pyrrole ring. Its derivatives are recognized as important intermediates in the preparation of pharmacologically active compounds, including protein kinase modulators.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [3][4][5] |
| CAS Number | 824-52-2 | [2][3][4] |
| Appearance | Light yellow to off-white solid | [1][5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane. | [5][6] |
| Melting Point | Data may vary | [5] |
| Boiling Point | Data may vary | [5] |
| Stability | Stable under normal conditions, may react with strong oxidizing agents. | [5] |
Synthesis and Characterization Workflow
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from general procedures for related azaindole compounds.
Materials:
-
2-Amino-5-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1 equivalent) in a mixture of dioxane and water.
-
Addition of Reagents: Add sodium bicarbonate (3 equivalents) to the solution. While stirring vigorously, add chloroacetaldehyde (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Spectrum: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) and coupling constants (J) will be characteristic of the 5-methyl-7-azaindole scaffold.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Expected Spectrum: The spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with aromatic carbons appearing in the downfield region.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Expected Spectrum: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 132.16). Fragmentation patterns may be observed, providing further structural information.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectrum: The spectrum is expected to show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic rings (in the 1400-1600 cm⁻¹ region).
Signaling Pathways and Logical Relationships
The following diagram illustrates a simplified signaling pathway where a hypothetical drug derived from this compound acts as a kinase inhibitor.
References
- 1. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 824-52-2 [m.chemicalbook.com]
- 5. This compound Properties, Applications & Safety | Buy High-Purity this compound China Manufacturer [pipzine-chem.com]
- 6. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound featuring a fused pyrrole and pyridine ring system, serves as a critical scaffold in medicinal chemistry. Its structural motif is paramount in the design of potent and selective inhibitors of key protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). Dysregulation of these kinase signaling pathways is implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and a visualization of its mechanism of action are presented to aid researchers in this field.
Chemical Structure and Properties
This compound, also known as 5-methyl-7-azaindole, is an aromatic heterocyclic compound. The core structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 5-position.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 824-52-2 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 138-139 °C | [3] |
| Boiling Point (Predicted) | 365.4±15.0 °C | [3] |
| ¹H NMR (of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇, 400 MHz) δ (ppm) | 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) | [4] |
| ¹³C NMR (of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇, 100.58 MHz) δ (ppm) | 147.5 (C⁷ᵃ), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C³ᵃ), 111.1 (C⁵), 100.0 (C³) | [4] |
Note: Experimental ¹H and ¹³C NMR data for this compound were not available. The data presented is for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine to provide a reference for expected chemical shifts.
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of a 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivative[5]
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
m-Dimethoxybenzaldehyde
-
Potassium hydroxide
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using 5% methanol in dichloromethane as the eluent to yield the desired product.
Characterization: The synthesized compound should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Significance and Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. The methyl group at the 5-position can be a key substituent for modulating potency and selectivity.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5][6] Aberrant activation of this pathway is a known driver in various cancers.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.[5][7]
The mechanism of inhibition involves the 1H-pyrrolo[2,3-b]pyridine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[5] Substituents on the scaffold can then occupy and interact with adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
Below is a diagram illustrating the general mechanism of FGFR signaling and its inhibition by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Inhibition of Janus Kinases (JAKs)
The JAK-STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, playing a critical role in the immune system.[8][9] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[9] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent and selective inhibitors of JAKs, particularly JAK1 and JAK3.[8][10]
Similar to FGFR inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold binds to the ATP-binding site of the JAK kinase domain.[11] This competitive inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of inflammatory genes.[11][12]
The following diagram depicts the JAK/STAT signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Conclusion
This compound is a valuable heterocyclic scaffold that has demonstrated significant potential in the development of targeted therapies. Its ability to serve as a core structure for potent and selective inhibitors of key protein kinases, such as FGFRs and JAKs, underscores its importance in modern drug discovery. The information provided in this technical guide, including its chemical properties, a representative synthetic protocol, and an overview of its biological applications, is intended to facilitate further research and development of novel therapeutics based on this promising molecular framework. Future work should focus on elucidating the specific structure-activity relationships of 5-methyl substituted derivatives to optimize their pharmacological profiles.
References
- 1. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 824-52-2 [m.chemicalbook.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 5-methyl-7-azaindole, this molecule serves as a crucial scaffold for the development of potent and selective kinase inhibitors. This document details its chemical properties, synthesis, and its role in the creation of targeted therapeutics, with a focus on inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).
Core Compound Properties
This compound is a solid, bicyclic aromatic compound. Its structure, featuring a pyridine ring fused to a pyrrole ring, makes it an excellent bioisostere for indole and purine rings, allowing it to effectively mimic the hinge-binding motifs of ATP in various kinase active sites.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonym | 5-Methyl-7-azaindole | [2] |
| CAS Number | 824-52-2 | [1][3] |
| Molecular Formula | C₈H₈N₂ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| SMILES String | Cc1cnc2[nH]ccc2c1 | [1] |
| InChI Key | DJCJHFFRHKGOCQ-UHFFFAOYSA-N | [1] |
Role in Drug Development
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, primarily for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and autoimmune disorders. The 5-methyl substitution on this scaffold can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5][6] The 1H-pyrrolo[2,3-b]pyridine moiety serves as an effective hinge-binder in the ATP-binding pocket of FGFRs.[5][6] Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the pyrrolopyridine ring can significantly impact inhibitory potency. For instance, the introduction of a trifluoromethyl group at this position has been shown to increase activity against FGFR1 by nearly 20-fold compared to the unsubstituted analogue, likely by forming a hydrogen bond with the glycine residue G485 in the receptor.[5]
Table 1: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [5]
| Compound ID | 5-Position Substituent | FGFR1 IC₅₀ (nM) |
| 1 | H | 1900 |
| 4a | CF₃ | ~95 |
| 4h | Modified Side Chain | 7 |
Note: Compound 4h features additional modifications beyond the 5-position to achieve high potency.
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[7] 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as selective JAK inhibitors.[7] For example, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides has led to the identification of potent and selective JAK1 inhibitors.[7]
Experimental Protocols
A general procedure for the synthesis of 5-methyl-7-azaindole involves the cyclization of a substituted pyridine derivative.[2]
Materials:
-
5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine
-
N-methylpyrrolidinone (NMP)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: [2]
-
To a dry, three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (1.0 eq) and N-methylpyrrolidinone.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hydride (1.2 eq) to the flask.
-
Heat the reaction mixture to 100°C and maintain for 10 minutes.
-
Cool the mixture to room temperature.
-
Slowly quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethyl acetate to yield 5-methyl-7-azaindole as a white solid.
The inhibitory activity of compounds against FGFR1 can be determined using a biochemical assay.
Materials:
-
Recombinant FGFR1 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FGFR1 enzyme, and the Poly(Glu, Tyr) substrate in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for understanding the context of this compound's application.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
An In-depth Technical Guide on 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry. Due to a lack of extensive research on the parent compound itself, this document focuses on the synthesis, biological activity, and relevant signaling pathways of its derivatives, which have shown considerable promise as kinase inhibitors in various therapeutic areas.
Discovery and Synthesis
Modern synthetic routes to 5-substituted-7-azaindoles often employ transition-metal-catalyzed cross-coupling reactions, providing a versatile platform for structural diversification. A general and representative synthetic protocol for a 5-methyl-7-azaindole derivative is outlined below.
Experimental Protocol: Synthesis of this compound Derivatives
This protocol is a representative example based on modern synthetic methodologies for 7-azaindole derivatives.
Step 1: Sonogashira Coupling
A mixture of a suitable 2-amino-3-iodo-5-methylpyridine (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a solvent such as triethylamine or a mixture of DMF and an amine base is subjected to heating, often under microwave irradiation, until the starting materials are consumed. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding 2-amino-3-alkynyl-5-methylpyridine intermediate.
Step 2: Cyclization
The purified 2-amino-3-alkynyl-5-methylpyridine intermediate is dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene. A base, such as potassium tert-butoxide or sodium hydride, is added, and the mixture is heated to a high temperature (typically >120 °C) to induce cyclization. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound derivative.
Biological Activity as a Kinase Inhibitor
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors[2]. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. While specific inhibitory data for the parent this compound is scarce in the literature, numerous derivatives incorporating this core have demonstrated potent and selective inhibition of several important kinase targets implicated in cancer and inflammatory diseases.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolopyridine-based | TNIK | < 1 | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [4] |
| 5-phenyl-1H-pyrrolo[2,3-b]pyridine | CDK8 | 35.2 | [5] |
| Pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 480 | [6] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | Data for derivatives available | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
The following is a general protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay, a common method for determining the inhibitory activity of compounds.
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK1, CDK8)
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
HTRF Detection Reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated fluorophore)
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and the biotinylated peptide substrate in the assay buffer to their optimal concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the enzymatic reaction by adding EDTA. Subsequently, add the HTRF detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection (emission at two different wavelengths).
-
Data Analysis: Calculate the ratio of the two emission signals and convert this to percent inhibition relative to control wells (containing DMSO without the inhibitor). The IC₅₀ value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software.
Signaling Pathways
Derivatives of this compound have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and differentiation by inhibiting key kinases.
3.1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGF/FGFR signaling pathway plays a crucial role in various biological processes, and its aberrant activation is implicated in numerous cancers[4]. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of FGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.
3.2. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system[8]. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases, as well as cancers. 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit JAKs, preventing the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription.
3.3. Cyclin-Dependent Kinase 8 (CDK8)/Mediator Complex Pathway
CDK8 is a component of the Mediator complex, which regulates the activity of RNA polymerase II and plays a critical role in transcription[9]. Overexpression of CDK8 has been linked to various cancers. Inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can target CDK8, thereby modulating gene expression programs controlled by oncogenic transcription factors.
Conclusion
This compound serves as a versatile and highly valuable core structure in the design of potent and selective kinase inhibitors. While the parent compound itself is not extensively studied, its derivatives have demonstrated significant therapeutic potential by targeting key kinases in major signaling pathways implicated in cancer and inflammatory disorders. Further exploration of the structure-activity relationships of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a heterocyclic aromatic compound that has emerged as a critical building block in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, yet the presence of a nitrogen atom in the pyridine ring imparts unique physicochemical properties. This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This technical guide provides a comprehensive review of the synthesis, properties, and therapeutic applications of derivatives of this compound, with a focus on its role in the development of next-generation kinase inhibitors.
Chemical Properties and Synthesis
This compound is a solid compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1][2] It serves as a key intermediate in the synthesis of a wide range of bioactive molecules.[3]
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a substituted pyridine derivative. The following protocol is a general procedure described in the literature:
Starting Material: 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine
Procedure:
-
To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).[2]
-
The reaction mixture is stirred under an inert atmosphere.
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is worked up.
-
Extraction is performed with ethyl acetate (3 x 50 mL).[2]
-
The combined organic phases are washed sequentially with water (100 mL) and saturated brine (100 mL).[2]
-
The organic layer is then dried over anhydrous sodium sulfate.[2]
-
After filtration, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
The crude product is recrystallized from ethyl acetate (10 mL) to afford 5-methyl-7-azaindole as a white solid (5.1 g, 38.6 mmol, 80% yield).[2]
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, particularly for the development of kinase inhibitors. The nitrogen atom at position 7 acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase domain. While this compound itself is primarily an intermediate, its derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as FGFR inhibitors.[4][5] For instance, the introduction of a trifluoromethyl group at the 5-position of the ring has been shown to significantly enhance potency against FGFR1.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 5-position can influence the binding affinity and selectivity of these compounds. One notable derivative, compound 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[4][5]
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | Modification at 5-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | H | 1900 | - | - | - |
| 4a | CF₃ | ~95 | - | - | - |
| 4h | CF₃ and other modifications | 7 | 9 | 25 | 712 |
Data extracted from multiple sources.[4][5]
The FGFR signaling cascade involves the activation of downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune diseases and cancers. N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[6] These compounds have demonstrated the ability to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting their potential in treating liver fibrosis.[6]
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a variety of other kinases, including:
-
TNIK (TRAF2 and NCK interacting kinase): Derivatives have shown potent inhibition of TNIK with IC₅₀ values lower than 1 nM.[7]
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors.[8]
Experimental Workflows
The development of potent and selective kinase inhibitors based on the this compound scaffold typically follows a structured workflow.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. While its primary role is that of a synthetic intermediate, the vast body of research on its derivatives underscores the critical importance of the 1H-pyrrolo[2,3-b]pyridine core in the design of potent and selective kinase inhibitors. The ability to readily functionalize the 5-position, among others, allows for the fine-tuning of pharmacological properties to target a wide array of kinases implicated in human diseases. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this scaffold is essential for the continued development of innovative and effective targeted therapies.
References
- 1. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.cn]
- 2. This compound | 824-52-2 [m.chemicalbook.com]
- 3. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of the naturally occurring indole ring system, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapeutics.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" for interacting with a variety of biological targets.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in kinase inhibition, and details the experimental methodologies used in its evaluation.
The 7-Azaindole Scaffold: A Versatile Pharmacophore
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, structure is characterized by a fusion of a pyridine and a pyrrole ring.[6] This arrangement confers distinct physicochemical properties compared to its indole counterpart, such as altered lipophilicity, solubility, and metabolic stability, which can be advantageous in drug design.[6][7] The nitrogen atom in the pyridine ring and the pyrrole NH group are strategically positioned to form bidentate hydrogen bonds with the hinge region of protein kinases, a key interaction for potent and selective inhibition.[3][5][8]
The versatility of the 7-azaindole scaffold is further enhanced by the five potential sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This has led to the development of a multitude of 7-azaindole derivatives targeting a wide array of protein kinases and other therapeutic targets.[2][9]
Mechanism of Action: Kinase Hinge Binding
The primary mechanism by which many 7-azaindole-based inhibitors exert their effect is through competitive inhibition of ATP binding to the active site of protein kinases.[4][8] The 7-azaindole core mimics the adenine moiety of ATP, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor.[1] This bidentate hydrogen bonding interaction with the kinase hinge region is a critical anchor for these inhibitors.[3][4]
dot
Key Therapeutic Applications and Quantitative Data
The 7-azaindole scaffold is a key component in numerous approved drugs and clinical candidates, primarily in the field of oncology.
BRAF Inhibitors in Melanoma
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase and was one of the first successful examples of a fragment-based drug discovery approach leading to an approved drug.[3][4] It is used for the treatment of metastatic melanoma harboring this specific mutation.[2]
PI3K Inhibitors in Cancer
Derivatives of the 7-azaindole scaffold have also been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer.[10][11]
Other Kinase and Non-Kinase Targets
The application of the 7-azaindole scaffold extends beyond BRAF and PI3K to a wide range of other kinases, including CDK9, Haspin, and CSF1R, as well as non-kinase targets such as the Orai calcium channel.[12][13][14]
Table 1: Selected 7-Azaindole Derivatives and their Biological Activity
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based Assay IC50 (µM) | Reference(s) |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | A375 (Melanoma) | 0.044 | [12] |
| Pexidartinib | CSF1R | 20 | - | - | [15] |
| Compound 8l | Haspin | 14 | - | - | [16] |
| Compound 8g | CDK9/CyclinT, Haspin | 110 (CDK9), 40 (Haspin) | - | - | [16] |
| Compound B13 | PI3Kγ | 0.5 | - | - | [10] |
| Compound C2 | PI3Kγ | 0.8 | - | - | [10] |
| 7-AID | DDX3 | - | HeLa | 16.96 | [17] |
| 7-AID | DDX3 | - | MCF-7 | 14.12 | [17] |
| 7-AID | DDX3 | - | MDA MB-231 | 12.69 | [17] |
Signaling Pathways Targeted by 7-Azaindole Inhibitors
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in BRAF, a key component of this pathway, lead to its constitutive activation and are implicated in a variety of cancers, most notably melanoma.[1][2] 7-Azaindole-based inhibitors like Vemurafenib target the mutated BRAF kinase, thereby inhibiting downstream signaling.[5]
dot
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[3][4] Aberrant activation of this pathway is a common feature of many cancers.[10] 7-Azaindole derivatives have been designed to inhibit PI3K, a central node in this pathway, thereby blocking downstream signaling.[11]
dot
Experimental Protocols
General Synthesis of 7-Azaindole Derivatives
A common synthetic route to 7-azaindole derivatives involves the Hemetsberger–Knittel indole synthesis or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[18][19] The following is a generalized workflow for the synthesis of a 7-azaindole kinase inhibitor.
dot
A more detailed, exemplary protocol for the synthesis of Vemurafenib precursors involves a Suzuki reaction to couple a boronic acid to a bromo-7-azaindole, followed by further modifications.[20]
Synthesis of Vemurafenib Precursor (Aryl-7-azaindole):
-
Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine and a suitable boronic acid derivative in a dioxane/water mixture, add a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) and a base (e.g., K2CO3).
-
Reaction Conditions: Heat the reaction mixture at 80°C for 16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography to yield the desired coupled product.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[13]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
7-azaindole test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 7-azaindole test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
7-azaindole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the 7-azaindole test compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a detergent reagent to solubilize the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][22]
Conclusion
The 7-azaindole scaffold has proven to be an exceptionally valuable core structure in the development of targeted therapies, particularly kinase inhibitors. Its ability to form key hydrogen bonding interactions with the kinase hinge region, coupled with its synthetic tractability, has led to the discovery of several life-saving drugs. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of its biological interactions and the application of robust experimental methodologies, promises to yield a new generation of innovative therapeutics for a wide range of diseases.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azaindole synthesis [organic-chemistry.org]
- 20. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 5-Methyl-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for solubility determination, and an examination of its role as a modulator of key signaling pathways.
Core Compound Information
This compound , also known as 5-methyl-7-azaindole, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been identified as potent modulators of protein kinases, making this scaffold of significant interest in drug discovery and development.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights into its solubility profile.
| Solvent/System | Solubility Description | Citation |
| Water | Sparingly soluble/Low solubility | [1][2] |
| Ethanol | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Non-polar organic solvents | Poor solubility (predicted) | |
| Polar organic solvents | Good solubility (predicted) |
A study on related 6- and 7-azaindole derivatives indicated that they exhibit enhanced aqueous solubility compared to their indole counterparts, although they are still classified as poorly soluble.[3] This suggests that the nitrogen atom in the pyridine ring of the azaindole scaffold can improve aqueous solubility relative to the all-carbon benzene ring in indole.
Experimental Protocols for Solubility Determination
Given the absence of a specific, published solubility protocol for this compound, this section outlines a general and widely accepted methodology for determining the aqueous solubility of heterocyclic compounds, adaptable for both kinetic and thermodynamic measurements.
General Workflow for Solubility Assessment
References
- 1. This compound Properties, Applications & Safety | Buy High-Purity this compound China Manufacturer [pipzine-chem.com]
- 2. 1H-pyrrolo[2,3-b]pyridine, 5-methyl-: Properties, Applications, Synthesis | High-Quality Supplier in China [pipzine-chem.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-Methyl-7-azaindole). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a compilation of known physical properties and analogous spectroscopic data from closely related structures. This information serves as a valuable reference for the characterization and analysis of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 5-Methyl-7-azaindole
-
Melting Point: 138-139 °C
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | 11.5 - 12.5 | br s | - |
| H2 | 7.4 - 7.6 | t | ~2.8 |
| H3 | 6.4 - 6.6 | dd | ~3.5, 1.8 |
| H4 | 7.8 - 8.0 | d | ~7.8 |
| H6 | 7.0 - 7.2 | d | ~7.8 |
| CH₃ (C5) | 2.3 - 2.5 | s | - |
Predicted data is based on the analysis of unsubstituted 1H-pyrrolo[2,3-b]pyridine and methylated aromatic systems.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 127 - 129 |
| C3 | 99 - 101 |
| C3a | 148 - 150 |
| C4 | 128 - 130 |
| C5 | 118 - 120 |
| C6 | 115 - 117 |
| C7a | 142 - 144 |
| CH₃ (C5) | 20 - 22 |
Predicted data is based on the analysis of unsubstituted 1H-pyrrolo[2,3-b]pyridine and methylated aromatic systems.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3300 | N-H Stretch | Medium-Strong |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| 2950 - 2850 | C-H Stretch (Methyl) | Medium |
| 1620 - 1580 | C=C Stretch (Pyridine Ring) | Medium-Strong |
| 1500 - 1400 | C=C Stretch (Pyrrole Ring) | Medium-Strong |
| 1380 - 1370 | C-H Bend (Methyl) | Medium |
| 800 - 700 | C-H Out-of-plane Bend (Aromatic) | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 132 | [M]⁺ | Molecular Ion |
| 131 | [M-H]⁺ | Loss of a hydrogen radical |
| 117 | [M-CH₃]⁺ | Loss of a methyl radical |
| 105 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring |
| 78 | [C₅H₄N]⁺ | Pyridine fragment |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
Referencing: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Referencing: Calibrate the spectrum using the solvent signal.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization:
-
Electron Ionization (EI): Typically at 70 eV for generating fragment ions.
-
Electrospray Ionization (ESI): For softer ionization, often used with LC-MS.
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-200).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Scaffold in Kinase Inhibition
This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and its crucial role as a scaffold in the development of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Commercial Availability
This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes from the following vendors:
-
Sigma-Aldrich: A well-established supplier of research chemicals, offering this compound under its AldrichCPR brand.[1]
-
Amerigo Scientific: A distributor specializing in life science products.
-
Chinachemnet: A global platform for chemical trade.
-
Cenmed: A supplier of clinical and laboratory supplies.
-
Matrix Scientific: A provider of fine chemicals for research and development.[2]
-
BLDpharm: A supplier of research chemicals to the pharmaceutical industry.
-
Santa Cruz Biotechnology: A supplier of biochemicals for research.[3]
It is important to note that some suppliers, including Amerigo Scientific and Sigma-Aldrich, indicate that they do not perform analytical testing on this compound and that the responsibility for confirming purity and identity lies with the purchaser.
Physicochemical and Analytical Data
| Property | Value | Reference |
| CAS Number | 824-52-2 | [1][4] |
| Molecular Formula | C₈H₈N₂ | [1][4] |
| Molecular Weight | 132.16 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 138-139 °C | [4] |
| Boiling Point (Predicted) | 365.4±15.0 °C | [4] |
| Density (Predicted) | 1.25±0.1 g/cm³ | [4] |
| InChI Key | DJCJHFFRHKGOCQ-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cnc2[nH]ccc2c1 | [1] |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, also known as 5-methyl-7-azaindole. This procedure is adapted from established methods for the synthesis of substituted 7-azaindoles.[4]
Reaction Scheme:
Materials:
-
5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine
-
Sodium hydride (60% dispersion in mineral oil)
-
N-methylpyrrolidinone (NMP), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (deionized)
-
Saturated brine solution
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and anhydrous N-methylpyrrolidinone (50 mL).[4]
-
Cool the mixture in an ice bath.
-
Slowly add sodium hydride (2.8 g of a 60% dispersion in mineral oil, 59 mmol) in portions to the cooled reaction mixture.[4]
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 10 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[4]
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic phases and wash sequentially with water (100 mL) and saturated brine solution (100 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purify the crude product by recrystallization from ethyl acetate (10 mL) to yield this compound as a white solid (5.1 g, 38.6 mmol, 80% yield).[4]
Role in Drug Discovery and Key Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of kinase active sites makes it a valuable pharmacophore. This scaffold has been successfully employed to develop inhibitors for several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[5] Aberrant activation of this pathway is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent FGFR inhibitors.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, where they modulate gene expression.[6] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases, as well as hematological malignancies. The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of selective JAK inhibitors.
Cyclin-Dependent Kinase 8 (CDK8) and Wnt/β-catenin Signaling
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a significant role in transcriptional regulation. It has been identified as an oncogene in certain cancers, particularly colorectal cancer, where it can modulate the Wnt/β-catenin signaling pathway.[7] The 1H-pyrrolo[2,3-b]pyridine core has served as a template for the design of potent and selective CDK8 inhibitors.
Conclusion
This compound is a valuable building block for the development of targeted therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. The insights into its role in inhibiting key signaling pathways such as FGFR, JAK-STAT, and Wnt/β-catenin underscore its importance for researchers, scientists, and drug development professionals in the ongoing quest for novel and effective treatments for cancer and inflammatory conditions.
References
- 1. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 824-52-2 [m.chemicalbook.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in medicinal chemistry, particularly as an intermediate in the synthesis of protein kinase modulators.[1][2]
Chemical and Physical Properties
This compound is a light yellow solid.[1] It is characterized by a pyrrolo[2,3-b]pyridine core with a methyl group at the 5-position.
| Property | Value | Reference |
| CAS Number | 824-52-2 | [2][3][4] |
| Molecular Formula | C₈H₈N₂ | [2][3][4] |
| Molecular Weight | 132.16 g/mol | [2][3][4] |
| Appearance | Solid | [3][5] |
| SMILES String | Cc1cnc2[nH]ccc2c1 | [3][5] |
| InChI Key | DJCJHFFRHKGOCQ-UHFFFAOYSA-N | [3][5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[3][5]
Hazard Classifications:
-
Skin Irritation (Category 2)[6]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7]
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Use only in a well-ventilated area or under a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Take precautionary measures against static discharge.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
Storage:
-
Store in a well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Store in a combustible solids storage area.[3]
-
Incompatible materials include strong acids, alkaline substances, and oxidizing agents.[6]
Experimental Protocols
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[6]
-
If on Skin: Remove contaminated clothing and rinse the skin thoroughly with plenty of water.[7]
-
If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[6]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
Spill and Disposal Procedures:
-
Spill: Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9] Do not let the product enter drains.[9]
-
Disposal: Dispose of contents/container in accordance with local regulations.[7] This may involve a licensed professional waste disposal service.[9]
Biological Activity and Signaling Pathways
Derivatives of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine, have been investigated as potent inhibitors of several protein kinases, indicating their potential in drug development, particularly in cancer therapy.[10][11]
One of the key targets of these derivatives is the Fibroblast Growth Factor Receptor (FGFR).[10][11] Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[10][11] Inhibition of FGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival. These pathways include the RAS–MEK–ERK and PI3K–Akt pathways.[10][12]
Another significant target is the Janus kinase (JAK) family, with a particular focus on JAK1.[13] The JAK/STAT signaling pathway is central to inflammatory and autoimmune responses mediated by cytokines.[13] Selective inhibition of JAK1 is a promising therapeutic strategy for a number of diseases.[13]
Below is a simplified representation of the FGFR signaling pathway that can be targeted by this compound derivatives.
Caption: Simplified FGFR signaling pathway and its inhibition.
The following diagram illustrates a general workflow for handling this chemical in a research setting, from reception to disposal.
Caption: General workflow for handling this compound.
References
- 1. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. This compound | 824-52-2 [m.chemicalbook.com]
- 3. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. capotchem.com [capotchem.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine from 2-amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, four-step synthetic protocol for the preparation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, commencing from the commercially available 2-amino-5-methylpyridine. The described synthetic route is a robust and efficient pathway involving a regioselective iodination, a palladium-catalyzed Sonogashira cross-coupling reaction, a silyl deprotection, and a final acid-catalyzed cyclization. This pyrrolo[2,3-b]pyridine derivative is a valuable scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate successful execution in a laboratory setting.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, engaging in key hydrogen bonding interactions with a variety of biological targets.[1] Consequently, 7-azaindole derivatives have been extensively explored as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The 5-methyl-substituted analog, this compound, is a particularly important building block for the synthesis of targeted therapeutics, including inhibitors of Janus kinase 1 (JAK1) and fibroblast growth factor receptor (FGFR).[3][4] This document outlines a reliable synthetic route to this valuable compound from 2-amino-5-methylpyridine.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence as depicted below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-amino-3-iodo-5-methylpyridine
This initial step involves the regioselective iodination of 2-amino-5-methylpyridine at the C3 position.
Protocol:
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as water or an organic solvent, N-iodosuccinimide (NIS) or an iodine/potassium iodide solution is added portion-wise.[5][6] The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Reagent/Parameter | Condition | Yield (%) | Purity (%) |
| Iodinating Agent | N-Iodosuccinimide (NIS) or I₂/KI | ~84 | >98 |
| Solvent | Water or Acetonitrile | - | - |
| Temperature | Room Temperature to 80-90 °C | - | - |
| Reaction Time | 2-4 hours | - | - |
Table 1: Quantitative data for the iodination of 2-amino-5-methylpyridine.
Step 2: Synthesis of 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
The second step is a palladium-catalyzed Sonogashira cross-coupling of the iodinated pyridine with trimethylsilylacetylene.
Protocol:
To a degassed solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) and trimethylsilylacetylene (1.2-1.5 eq) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine) are added.[7][8] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The crude product is then isolated by extraction and purified by column chromatography.
| Reagent/Parameter | Condition | Yield (%) |
| Catalyst System | Pd(CF₃COO)₂/PPh₃/CuI | 72-96 |
| Solvent | DMF | - |
| Base | Triethylamine (Et₃N) | - |
| Temperature | 100 °C | - |
| Reaction Time | 3 hours | - |
Table 2: Quantitative data for the Sonogashira coupling reaction.
Step 3: Synthesis of 2-amino-3-ethynyl-5-methylpyridine
This step involves the removal of the trimethylsilyl (TMS) protecting group from the alkyne.
Protocol:
The silylated intermediate (1.0 eq) is dissolved in a solvent such as methanol or THF. A desilylating agent, such as potassium carbonate (K₂CO₃) or tetra-n-butylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the crude product is purified.
| Reagent/Parameter | Condition | Yield (%) |
| Desilylating Agent | K₂CO₃ or TBAF | High |
| Solvent | Methanol or THF | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1-3 hours | - |
Table 3: General conditions for the deprotection of the trimethylsilyl group.
Step 4: Synthesis of this compound
The final step is the intramolecular cyclization of the 2-amino-3-ethynylpyridine to form the desired pyrrolo[2,3-b]pyridine ring.
Protocol:
The 2-amino-3-ethynyl-5-methylpyridine (1.0 eq) is dissolved in a suitable solvent, and a catalyst, typically an acid such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is added.[9] The reaction mixture is stirred, often with heating, until the cyclization is complete. The product is then isolated and purified.
| Reagent/Parameter | Condition | Yield (%) |
| Catalyst | Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (TFAA) | Good to excellent |
| Solvent | Dichloromethane or neat | - |
| Temperature | Room Temperature to reflux | - |
| Reaction Time | 1-24 hours | - |
Table 4: General conditions for the acid-catalyzed cyclization.
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
This compound serves as a crucial scaffold for the development of targeted therapies. Its derivatives have shown significant potential as inhibitors of various protein kinases implicated in cancer and inflammatory disorders. For instance, this core is utilized in the design of potent and selective inhibitors of Janus kinase 1 (JAK1), a key mediator in cytokine signaling pathways relevant to autoimmune diseases.[4] Furthermore, derivatives of 5-methyl-7-azaindole have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are often dysregulated in various cancers.[3] The methyl group at the 5-position can provide beneficial steric and electronic interactions within the kinase active site, enhancing potency and selectivity.
Conclusion
The synthetic route detailed in this document provides a reliable and efficient method for the preparation of this compound from 2-amino-5-methylpyridine. The protocols and data presented are intended to guide researchers in the successful synthesis of this important heterocyclic building block, thereby facilitating the discovery and development of novel therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective kinase inhibitory activities. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This document provides a comprehensive overview of the applications of the this compound scaffold, including its kinase targets, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Kinase Targets and Inhibitory Activity
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a variety of kinases implicated in oncology and other diseases. The table below summarizes the reported in vitro inhibitory activities (IC50) of various derivatives against key kinase targets.
| Kinase Target | Derivative/Compound | IC50 (nM) | Reference |
| FGFR1 | Compound 4h | 7 | [1] |
| FGFR2 | Compound 4h | 9 | [1] |
| FGFR3 | Compound 4h | 25 | [1] |
| JAK3 | Compound 31 | Potent (specific value not provided) | [2] |
| DYRK1A | Compound 1a | 14 | [3] |
| DYRK1A | Compound 1b | 6.6 | [3] |
| Haspin | Compound 8l | 14 |
Signaling Pathways
The kinases targeted by this compound derivatives are crucial components of key signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
Experimental Protocols
The following protocols provide a general framework for the evaluation of this compound derivatives as kinase inhibitors. It is recommended to optimize these protocols for specific kinases and cell lines.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the in vitro potency (IC50) of test compounds against a purified kinase.
Materials:
-
Recombinant Kinase (e.g., FGFR1, JAK3, DYRK1A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivatives (dissolved in 100% DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
Application Notes: 5-Methyl-1H-pyrrolo[2,3-b]pyridine in FGFR Inhibitor Design
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, gene amplification, or chromosomal translocations, is a known driver in various human cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases is a significant focus in oncology drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in kinase inhibitor design. This core can form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many inhibitors. Strategic modifications, such as the addition of a methyl group at the 5-position, can be utilized to explore interactions within the hydrophobic pocket of the receptor and enhance potency and selectivity. This document provides detailed protocols and data for researchers engaged in the design and evaluation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family kinases.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | Modification on Pyrrolo[2,3-b]pyridine Core | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | Unsubstituted | 1900 | - | - | - | [1] |
| 4a | 5-trifluoromethyl | ~95 | - | - | - | [1] |
| 4h | 5-trifluoromethyl and other modifications | 7 | 9 | 25 | 712 | [1] |
Note: Data is extracted from published literature and assay conditions may vary between studies. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of substituted this compound compounds, adapted from procedures for similar derivatives.[1]
Materials:
-
This compound (starting material)
-
Substituted aldehydes (R-CHO)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Catalyst (e.g., piperidine, pyrrolidine)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the substituted aldehyde (1.1 eq).
-
Add a catalytic amount of the base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired final compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against FGFR kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][3][4]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[2]
-
Substrate (e.g., poly(E,Y) peptide)
-
ATP at a concentration near the Km for the specific FGFR isoform
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase buffer, the specific FGFR enzyme, and the substrate.
-
Add the enzyme/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2]
-
Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the high (DMSO control) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of FGFR inhibitors on cancer cell lines with known FGFR alterations (e.g., KG-1, SNU-16, KMS-11).[1]
Materials:
-
Cancer cell line with FGFR dependency
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. Include vehicle-treated (DMSO only) wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
-
Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for FGFR Inhibitor Evaluation.
Caption: Role of the Core Scaffold in FGFR Inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. atcc.org [atcc.org]
Application of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in Selective JAK1 Inhibitors: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the use of the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold in the development of selective Janus Kinase 1 (JAK1) inhibitors. This class of compounds has emerged as a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases due to the central role of JAK1 in mediating pro-inflammatory cytokine signaling.
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, regulating critical cellular processes like immunity, cell proliferation, and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease.[2][4]
Selective inhibition of JAK1 is a key therapeutic goal to mitigate the inflammatory response while minimizing off-target effects associated with the inhibition of other JAK isoforms.[4][5] The this compound core has been identified as a privileged scaffold for developing potent and selective JAK1 inhibitors.
Featured Compound: A Potent and Selective JAK1 Inhibitor
A notable example from this class is 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 31g ) and its highly active (S,S)-enantiomer (38a ).[4] These compounds have demonstrated excellent potency for JAK1 and significant selectivity over other JAK family members.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of key this compound derivatives against the JAK kinase family.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| 31g | JAK1 | 3.4 | - | [4] |
| JAK2 | 130 | 38.2-fold | [4] | |
| JAK3 | >1000 | >294-fold | [4] | |
| TYK2 | 110 | 32.4-fold | [4] | |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | 1.8 | - | [4] |
| JAK2 | 120 | 66.7-fold | [4] | |
| JAK3 | >1000 | >555-fold | [4] | |
| TYK2 | 98 | 54.4-fold | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: JAK1-STAT Signaling Pathway and Inhibition.
Caption: Experimental Workflow for JAK1 Inhibitor Development.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 38a)
This protocol is adapted from the synthetic scheme described by Park et al. (2021).
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Anhydrous solvents (THF, DMF, etc.)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
The synthesis involves a multi-step process, with the key final step being the coupling of the pyrrolo[2,3-b]pyridine core with the substituted piperidine amine.
Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core The synthesis of the 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate is a crucial first stage. This can be achieved through various published methods for the construction of the 7-azaindole ring system.
Step 2: Synthesis of the (S,S)-cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine This chiral amine side chain is prepared through a stereoselective synthesis, which may involve resolution of a racemic mixture or an asymmetric synthesis approach.
Step 3: Coupling Reaction
-
To a solution of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in a suitable solvent such as n-butanol, add (S,S)-cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at reflux (or using microwave irradiation for accelerated reaction times) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final compound 38a .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro JAK1 Kinase Assay (IC50 Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against the JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent pan-kinase inhibitor (low control, 100% inhibition).
-
Prepare a 2x enzyme/substrate solution in kinase assay buffer containing the recombinant JAK1 enzyme and the kinase substrate at their optimal concentrations.
-
Add 5 µL of the 2x enzyme/substrate solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for JAK1.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based STAT Phosphorylation Assay
This protocol assesses the ability of a test compound to inhibit JAK1-mediated STAT phosphorylation in a cellular context.
Materials:
-
A human cell line that expresses JAK1 and a relevant cytokine receptor (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cancer cell line)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Interleukin-6 (IL-6) or Interferon-alpha (IFN-α))
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STAT (pSTAT) and total STAT
-
Flow cytometer
Procedure:
-
Culture the cells to the desired density in appropriate cell culture medium.
-
Seed the cells into a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound (or DMSO as a vehicle control) for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of the cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Stop the stimulation by immediately fixing the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow antibody entry.
-
Stain the cells with fluorescently labeled anti-pSTAT and anti-total STAT antibodies.
-
Wash the cells with PBS to remove unbound antibodies.
-
Analyze the cells by flow cytometry, gating on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated, compound-treated cells and compare it to the stimulated, vehicle-treated control.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective JAK1 inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in this exciting area of therapeutic discovery. Further optimization of this scaffold may lead to the development of novel treatments for a range of inflammatory and autoimmune diseases.
References
- 1. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, particularly protein kinases.[2][3] Consequently, the development of synthetic methodologies for the regioselective functionalization of the 7-azaindole ring is of paramount importance for generating novel bioactive molecules.[1] This document provides detailed application notes and experimental protocols for key functionalization reactions of the pyrrolo[2,3-b]pyridine core, along with data on the biological activity of the resulting derivatives.
Regioselective Functionalization via Directed Metalation
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 7-azaindole, the use of a directed metalation group (DMG) allows for precise C-H activation at specific positions of the ring system.
C6-Functionalization and "DMG Dance" for 2,6-Disubstitution
A carbamoyl group can be employed as a DMG to direct metalation to the C6 position of the 7-azaindole ring. Subsequently, a "DMG dance" can be induced, where the carbamoyl group migrates from the N7 to the N1 position, enabling a second functionalization at the C2 position.
Experimental Workflow for C6-Functionalization and DMG Dance:
Caption: Workflow for 2,6-disubstitution of 7-azaindole.
Table 1: C6-Functionalization of N7-Carbamoyl-7-azaindole
| Electrophile (E+) | Product | Yield (%) |
| D2O | 6-deutero | 95 |
| MeI | 6-methyl | 85 |
| I2 | 6-iodo | 90 |
| PhSSPh | 6-(phenylthio) | 78 |
Table 2: C2-Functionalization of N1-Carbamoyl-7-azaindole
| Electrophile (E+) | Product | Yield (%) |
| D2O | 2-deutero | 90 |
| MeI | 2-methyl | 88 |
| I2 | 2-iodo | 85 |
| PhCHO | 2-(hydroxy(phenyl)methyl) | 75 |
Protocol 1: Synthesis of 2,6-Disubstituted 7-Azaindoles
Materials:
-
7-Azaindole
-
N,N-Diethylcarbamoyl chloride
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., D2O, MeI, I2)
-
Lithium diisopropylamide (LDA)
Procedure:
-
N7-Carbamoylation: To a solution of 7-azaindole in anhydrous THF, add N,N-diethylcarbamoyl chloride and a suitable base (e.g., NaH). Stir at room temperature until the reaction is complete.
-
C6-Metalation and Quench: Cool the solution of N7-carbamoyl-7-azaindole to -78 °C. Add TMEDA followed by the slow addition of s-BuLi. Stir for 1 hour at -78 °C. Quench the reaction with the desired electrophile.
-
DMG Dance (N7 to N1 migration): To the C6-substituted-N7-carbamoyl-7-azaindole, add a catalytic amount of N,N-diethylcarbamoyl chloride. Heat the reaction mixture to induce the migration of the carbamoyl group.
-
C2-Metalation and Quench: Cool the solution of the C6-substituted-N1-carbamoyl-7-azaindole to -78 °C. Add a solution of LDA in THF slowly. Stir for 1 hour at -78 °C. Quench the reaction with the desired electrophile to obtain the 2,6-disubstituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the functionalization of the 7-azaindole scaffold.
C3 and C6 Di-arylation via Suzuki-Miyaura Coupling
A one-pot, chemo-selective Suzuki-Miyaura cross-coupling reaction allows for the sequential arylation at the C3 and C6 positions of a suitably protected 6-chloro-3-iodo-7-azaindole.
Table 3: One-Pot C3 and C6 Di-arylation of 7-Azaindole [4]
| C3-Aryl Boronic Acid | C6-Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Phenylboronic acid | 3,6-diphenyl | 88 |
| 4-Methylphenylboronic acid | 4-Methylphenylboronic acid | 3,6-bis(4-methylphenyl) | 85 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | 3,6-bis(4-methoxyphenyl) | 82 |
| 4-Fluorophenylboronic acid | 4-Fluorophenylboronic acid | 3,6-bis(4-fluorophenyl) | 75 |
Protocol 2: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles[4]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole
-
Arylboronic acid (for C3)
-
Arylboronic acid (for C6)
-
Pd2(dba)3
-
SPhos
-
Cesium carbonate (Cs2CO3)
-
Toluene/Ethanol (1:1)
Procedure:
-
C3-Arylation: In a sealed tube, combine 6-chloro-3-iodo-N-protected-7-azaindole (1 equiv), the first arylboronic acid (1.1 equiv), Pd2(dba)3 (5 mol%), SPhos (5 mol%), and Cs2CO3 (2 equiv) in a 1:1 mixture of toluene and ethanol. Heat the reaction at 60 °C until the starting material is consumed (monitored by TLC).
-
C6-Arylation: To the same reaction mixture, add the second arylboronic acid (1.2 equiv), additional Pd2(dba)3 (10 mol%), and SPhos (20 mol%). Heat the reaction at 110 °C until completion.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Iodine-Catalyzed C3-Chalcogenation
A metal-free, iodine-catalyzed method enables the direct and regioselective introduction of sulfur and selenium functionalities at the C3 position of the 7-azaindole ring.
Experimental Workflow for C3-Chalcogenation:
Caption: Iodine-catalyzed C3-chalcogenation of 7-azaindole.
Table 4: C3-Sulfenylation and Selenylation of 7-Azaindole
| Reagent | Product | Yield (%) |
| Thiophenol | 3-(Phenylthio)-7-azaindole | 92 |
| 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-7-azaindole | 95 |
| 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-7-azaindole | 88 |
| Diphenyl diselenide | 3-(Phenylselanyl)-7-azaindole | 85 |
Protocol 3: General Procedure for C-3 Sulfenylation of 7-Azaindoles
Materials:
-
7-Azaindole
-
Thiol
-
Iodine (I2)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1 equiv) in DMSO.
-
Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Add the corresponding thiol (1.1 equiv) to the reaction mixture.
-
Heat the mixture at 80 °C for 6 hours in an open-air atmosphere.
-
After completion (monitored by TLC), add water and a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: Kinase Inhibitors
Functionalized pyrrolo[2,3-b]pyridines are core components of numerous kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[2][3]
FGFR4 Inhibitors
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase, and its aberrant signaling is a driver in hepatocellular carcinoma.[5][6] 7-Azaindole derivatives have been developed as potent and selective FGFR4 inhibitors.[5][6][7]
FGFR4 Signaling Pathway:
Caption: Simplified FGFR4 signaling pathway and its inhibition.
Table 5: In Vitro Activity of Representative 7-Azaindole based FGFR4 Inhibitors [5][6]
| Compound | FGFR4 IC50 (nM) | HuH-7 Cell Proliferation IC50 (µM) |
| Compound 24 | 15 | 0.12 |
| Compound 30 | 8 | 0.05 |
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with various cancers.[8][9] N-substituted 7-azaindoles have been identified as potent PIM-1 inhibitors.[8]
PIM-1 Signaling Pathway:
Caption: Simplified PIM-1 signaling pathway and its inhibition.
Table 6: In Vitro Activity of N-substituted 7-Azaindole PIM-1 Inhibitors [8]
| Compound | PIM-1 IC50 (nM) |
| Compound 1 | 25 |
| Compound 2 | 15 |
JAK3 Inhibitors
Janus kinase 3 (JAK3) is a tyrosine kinase crucial for cytokine signaling in immune cells. Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases and organ transplant rejection.[10][11] The 7-azaindole scaffold has been utilized to develop selective JAK3 inhibitors.[2]
JAK3 Signaling Pathway (JAK/STAT Pathway):
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 8. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This scaffold is a core component of numerous biologically active compounds, including potent kinase inhibitors targeting pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers, making inhibitors of this pathway attractive therapeutic agents.[1][2]
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-methyl-7-azaindole core, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols and application notes for three key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the formation of C-C and C-N bonds at various positions of the heterocyclic nucleus.
Signaling Pathway: JAK/STAT Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent in the development of Janus kinase (JAK) inhibitors. The JAK/STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to modulate gene transcription.[1][2] Small molecule inhibitors containing the 7-azaindole core can bind to the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halo-substituted 5-methyl-7-azaindole and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents.
Experimental Workflow: Suzuki-Miyaura Coupling
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 8 | 92 |
| 3 | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | 2-Thienylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | 2-MeTHF/H₂O | 80 | 10 | 88 |
Note: The data presented is representative and may require optimization for specific substrates.
Detailed Protocol
-
Reaction Setup : To a dry Schlenk tube or microwave vial, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%). Add the base (e.g., K₃PO₄, 2-3 equiv).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of halo-5-methyl-7-azaindoles with a wide variety of primary and secondary amines.
Experimental Workflow: Buchwald-Hartwig Amination
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2) | Toluene | 100 | 18 | 82 |
| 2 | 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 75 |
| 3 | 6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Benzylamine | BrettPhos Pd G3 (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 12 | 89 |
| 4 | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3) | Toluene | 100 | 20 | 70 |
Note: The data presented is representative and may require optimization for specific substrates.
Detailed Protocol
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., RuPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.5-3 equiv) to a dry reaction vessel.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv).
-
Reaction : Seal the vessel and heat the mixture to the desired temperature (typically 90-120 °C) with stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine.
-
Purification : The organic layer is dried, concentrated, and the residue is purified by silica gel chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a halo-5-methyl-7-azaindole and a terminal alkyne, providing access to alkynyl-substituted derivatives.
Experimental Workflow: Sonogashira Coupling
Quantitative Data
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 60 | 6 | 90 |
| 2 | 6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPEA (3) | THF | RT | 12 | 85 |
| 3 | 4-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ (2.5) | Acetonitrile | 80 | 8 | 81 |
| 4 | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Et₃N (3) | Dioxane | 50 | 10 | 88 |
Note: The data presented is representative and may require optimization for specific substrates.
Detailed Protocol
-
Reaction Setup : To a flame-dried Schlenk flask, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition : Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction : Stir the reaction at room temperature or heat as required (typically between 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are robust and versatile methods for the derivatization of the this compound scaffold. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. Careful optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity with diverse substrates.
References
Application Notes and Protocols for 5-Methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a key heterocyclic scaffold in medicinal chemistry. As a derivative of 7-azaindole, it serves as a privileged structural motif, acting as a bioisostere for purines and indoles. This allows it to effectively interact with the hinge region of various protein kinases, making it a cornerstone in the design of potent and selective kinase inhibitors. The strategic placement of the methyl group at the C5 position can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. These application notes provide an overview of its utility, quantitative data on derivative compounds, and detailed experimental protocols for its synthesis and evaluation.
Applications in Drug Discovery
The this compound core is a versatile starting point for the synthesis of a wide array of bioactive molecules. Its primary application lies in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. The pyrrolo[2,3-b]pyridine structure mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
Key therapeutic targets for inhibitors derived from this scaffold include:
-
Janus Kinases (JAKs): Crucial mediators of cytokine signaling, implicated in autoimmune diseases and myeloproliferative neoplasms.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.
-
RAF Kinases (e.g., B-RAF): Central components of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A promising target in several cancers, including breast and lung cancer.
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.
Quantitative Data: Inhibitory Activities of Derivatives
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors that incorporate the 1H-pyrrolo[2,3-b]pyridine scaffold. While specific data for the unsubstituted 5-methyl parent compound is limited as it primarily serves as an intermediate, the data for its derivatives highlight the scaffold's potential.
Table 1: JAK1 Inhibitory Activity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
| Compound ID | Structure | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 31g | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 2.5 | 15.3 | 25.7 | 10.9 |
| 38a ((S,S)-enantiomer of 31g) | (S,S)-4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 1.8 | 29.5 | 45.6 | 18.2 |
Data extracted from a study on JAK1-selective inhibitors.[1]
Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Structure | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 3-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative | 7 | 9 | 25 | 712 |
Data from a study on potent FGFR inhibitors.[2][3]
Table 3: MELK Inhibitory Activity of 3-substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Structure | MELK IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |
| 16h | Substituted 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline | 32 | 0.109 |
Data from a study on novel anti-tumor agents targeting MELK.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: FGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Experimental Workflows
Caption: Synthetic Workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established methods for 7-azaindole derivatives. The synthesis proceeds via the key intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is then methylated.
Step 1: Synthesis of 2-Nitro-3-methyl-5-bromopyridine
-
In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, add concentrated sulfuric acid (60 mL).
-
Slowly add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) while maintaining the temperature below 5 °C.[5]
-
Prepare Caro's acid by carefully mixing 86.4 mL of hydrogen peroxide with 179.2 mL of concentrated sulfuric acid, ensuring the solution is pre-cooled.
-
Add the Caro's acid dropwise to the reaction mixture, keeping the temperature below 5 °C.[5]
-
After addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by adding sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.[5]
Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
The 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an eneamine intermediate.[5]
-
This intermediate undergoes reductive cyclization using a Raney nickel/hydrazine hydrate system to yield 5-bromo-7-azaindole.[5]
Step 3: Synthesis of this compound
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add methylboronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as potassium carbonate (3.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 90-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions such as substrate, ATP concentration, and enzyme concentration should be optimized for each kinase.
Materials:
-
Kinase of interest (e.g., JAK1, FGFR1)
-
Kinase buffer (specific to the enzyme)
-
ATP solution
-
Substrate (peptide or protein specific to the kinase)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and substrate solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Quantify kinase activity by measuring the amount of product formed (phosphorylated substrate) or the amount of ADP generated. For the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the Kinase Detection Reagent and measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The synthetic protocols and assay methodologies provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure holds significant promise for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives in high-throughput screening (HTS) assays. The methodologies described are applicable for the discovery and characterization of novel therapeutic agents targeting a range of biological pathways, including kinase signaling, bacterial growth, and cancer cell proliferation.
Kinase Inhibition Assays
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors. Derivatives of this compound can be effectively screened against various kinases to identify potent and selective inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinase targets. This data is representative of the potential activities of this compound derivatives.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 4h | FGFR1 | Enzymatic | 7 | [1] |
| FGFR2 | Enzymatic | 9 | [1] | |
| FGFR3 | Enzymatic | 25 | [1] | |
| FGFR4 | Enzymatic | 712 | [1] | |
| 14c | JAK3 | Enzymatic | 1100 | |
| 31 | JAK3 | Enzymatic | Potent (exact value not specified) | [2] |
Experimental Protocol: HTRF® Kinase Assay for FGFR1
This protocol describes a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay for screening this compound derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
Materials:
-
FGFR1 enzyme (recombinant)
-
Biotinylated substrate peptide (e.g., Biotin-Pyk2 (Tyr402))
-
ATP
-
HTRF® KinEASE™-Europium Cryptate labeled anti-phosphotyrosine antibody
-
HTRF® KinEASE™-Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT)
-
This compound derivatives dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO (negative control) and a known FGFR1 inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of FGFR1 enzyme and biotinylated substrate peptide in Assay Buffer. The final concentrations should be determined based on prior optimization experiments (e.g., Km for the substrate).
-
-
Enzyme/Substrate Addition:
-
Add 5 µL of the enzyme/substrate solution to each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of ATP in Assay Buffer at a concentration equal to the determined Km.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing the Europium Cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection solution to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).
-
The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway Visualization
Caption: FGFR Signaling Pathway and Inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The following protocols cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and stability of this molecule.
Overview and Physicochemical Properties
This compound, also known as 5-methyl-7-azaindole, is a derivative of 7-azaindole. Azaindole scaffolds are considered privileged structures in drug design as they are bioisosteres of indoles and can act as hydrogen-bond donors and acceptors, making them valuable in the development of kinase inhibitors and other therapeutic agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 824-52-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₈H₈N₂ | [1][3][4][5][6][7] |
| Molecular Weight | 132.16 g/mol | [1][3][4] |
| Melting Point | 138-139 °C | [3] |
| Boiling Point | 365.4±15.0 °C (Predicted) | [3] |
| Appearance | Solid | [7] |
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO at 39.52 ppm).
-
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-1 (NH) | ~11.0 - 12.0 | br s | - |
| H-6 | ~8.1 - 8.3 | s | - |
| H-4 | ~7.8 - 8.0 | s | - |
| H-2 | ~7.2 - 7.4 | d | ~3.5 Hz |
| H-3 | ~6.4 - 6.6 | d | ~3.5 Hz |
| CH₃ | ~2.4 - 2.5 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-7a | ~148 |
| C-5 | ~145 |
| C-6 | ~128 |
| C-4 | ~120 |
| C-2 | ~118 |
| C-3a | ~115 |
| C-3 | ~100 |
| CH₃ | ~21 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 132.07 | Molecular Ion |
| [M-H]⁺ | 131.06 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 117.05 | Loss of a methyl radical |
| [M-HCN]⁺ | 105.06 | Loss of hydrogen cyanide from the pyrrole ring |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Acquire the sample spectrum and ratio it against the background.
-
Table 5: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrrole) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=C and C=N Stretch (aromatic) | 1500 - 1650 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bend (out-of-plane) | 700 - 900 | Strong |
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of the compound and for quantifying it in various matrices.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL.
Application in Biological Systems: Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of various protein kinases, playing a role in cancer therapy.[2] For instance, they have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase (JAK) signaling pathways.[8][9][10]
Workflow for Evaluating Kinase Inhibitory Activity
References
- 1. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 7. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H-pyrrolo[2,3-b]pyridine, 5-methyl-: Properties, Applications, Synthesis | High-Quality Supplier in China [pipzine-chem.com]
Application Note: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of protein kinase modulators, via recrystallization.[1][2] The described methodology offers a straightforward and effective means to obtain high-purity material suitable for downstream applications in drug discovery and development. A general solvent screening protocol is also provided to enable optimization for various impurity profiles.
Introduction
This compound, also known as 5-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] As an intermediate in the synthesis of various bioactive molecules, including protein kinase inhibitors, the purity of this compound is critical to ensure the desired efficacy and safety of the final drug candidates. Recrystallization is a robust and scalable purification technique for solid organic compounds, relying on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[3] This document outlines a validated recrystallization procedure using ethyl acetate and provides a systematic approach to selecting an optimal solvent system for this compound.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethyl acetate, ethanol, acetone, isopropyl acetate, water, n-hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Safety Precautions
This compound is classified as an irritant.[4] The following safety precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is based on a documented successful recrystallization of this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, sufficient to form a slurry. Heat the mixture to the boiling point of ethyl acetate while stirring to facilitate dissolution. Continue adding hot ethyl acetate portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. A white solid of 5-methyl-7-azaindole should be obtained.[1]
Protocol 2: Solvent Screening for Recrystallization
If the impurity profile of the crude material is unknown or if the recrystallization from ethyl acetate is not optimal, a solvent screening should be performed to identify the most suitable solvent or solvent system.
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, acetone, isopropyl acetate, water, n-hexane, or mixtures thereof) dropwise at room temperature, vortexing after each addition, to assess solubility. A good solvent for recrystallization will not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the test tubes to the boiling point of the solvent and observe the solubility. An ideal solvent will completely dissolve the compound at this elevated temperature.
-
Allow the test tubes with dissolved compound to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the formation and quality of the crystals. The solvent that yields well-formed crystals with a significant recovery is a good candidate for scaling up the recrystallization.
-
For compounds that are highly soluble in one solvent and poorly soluble in another, a two-solvent (solvent/anti-solvent) system can be employed. Dissolve the compound in a minimal amount of the "good" solvent at room temperature and slowly add the "anti-solvent" until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Data Presentation
The following table summarizes the known data for the recrystallization of this compound.
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethyl Acetate | [1] |
| Volume of Solvent | 10 mL for crude product | [1] |
| Yield | 80% | [1] |
| Appearance | White solid | [1] |
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Conclusion
Recrystallization is an effective method for the purification of this compound. The provided protocol using ethyl acetate offers a reliable starting point, yielding a high recovery of purified material. For different impurity profiles or further optimization, the solvent screening protocol can be employed to identify the most suitable solvent or solvent system. Adherence to the outlined safety precautions is essential when handling this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a crucial heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The development of a robust and scalable synthesis for this intermediate is essential for ensuring a consistent and cost-effective supply for research and manufacturing purposes.
This document provides a detailed protocol for a multi-step, scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described synthetic route is based on established chemical transformations known for their reliability and scalability.
Synthetic Strategy Overview
The proposed synthetic route commences with a commercially available substituted pyridine and involves the construction of the fused pyrrole ring. This strategy is divided into three main stages:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to introduce an alkyne substituent.
-
N-Protection: Introduction of a protecting group on the amino functionality to facilitate the subsequent cyclization.
-
Base-Mediated Cyclization: An intramolecular reaction to form the pyrrole ring, followed by deprotection to yield the final product.
This approach is selected for its efficiency and the typically high yields observed in similar syntheses of azaindole derivatives.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine
This stage involves the Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine with (trimethylsilyl)acetylene.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 2-Amino-3-bromo-5-methylpyridine | C₆H₇BrN₂ | 187.04 | 1.0 kg | 5.35 |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 0.63 kg (0.86 L) | 6.42 |
| Copper(I) iodide (CuI) | CuI | 190.45 | 51.0 g | 0.268 |
| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 75.1 g | 0.107 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.0 L | - |
| Toluene | C₇H₈ | 92.14 | 10.0 L | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-amino-3-bromo-5-methylpyridine (1.0 kg, 5.35 mol), copper(I) iodide (51.0 g, 0.268 mol), and bis(triphenylphosphine)palladium(II) dichloride (75.1 g, 0.107 mol).
-
Purge the reactor with nitrogen for 15 minutes.
-
Add toluene (5.0 L) and triethylamine (4.0 L).
-
Begin stirring and add (trimethylsilyl)acetylene (0.63 kg, 6.42 mol) dropwise over 1 hour, maintaining the internal temperature below 30 °C.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with toluene (2 x 1.0 L).
-
Concentrate the combined filtrates under reduced pressure to obtain a crude oil.
-
Redissolve the crude product in ethyl acetate (5.0 L) and wash with water (2 x 2.0 L) and brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine as a solid.
Stage 2: Synthesis of N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide
This step involves the protection of the amino group with a pivaloyl group to direct the subsequent cyclization.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine | C₁₁H₁₆N₂Si | 204.35 | 1.0 kg | 4.89 |
| Pivaloyl chloride | C₅H₉ClO | 120.58 | 0.71 kg (0.74 L) | 5.87 |
| Pyridine | C₅H₅N | 79.10 | 2.0 L | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10.0 L | - |
Procedure:
-
In a 20 L jacketed reactor, dissolve 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine (1.0 kg, 4.89 mol) in dichloromethane (10.0 L) and pyridine (2.0 L).
-
Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.
-
Add pivaloyl chloride (0.71 kg, 5.87 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.
-
Upon completion, quench the reaction by the slow addition of water (5.0 L).
-
Separate the organic layer and wash it with 1M HCl (2 x 2.0 L), saturated sodium bicarbonate solution (2 x 2.0 L), and brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-((trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide. The crude product is often of sufficient purity for the next step.
Stage 3: Synthesis of this compound
This final stage involves a base-mediated cyclization and deprotection to yield the target compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide | C₁₆H₂₄N₂OSi | 288.46 | 1.0 kg | 3.47 |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 0.78 kg | 6.94 |
| tert-Butanol | C₄H₁₀O | 74.12 | 10.0 L | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
To a 20 L jacketed reactor, add N-(3-((trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide (1.0 kg, 3.47 mol) and tert-butanol (10.0 L).
-
Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Add potassium tert-butoxide (0.78 kg, 6.94 mol) portion-wise over 1 hour.
-
Maintain the reaction at 80 °C for 6-8 hours, monitoring for the completion of the cyclization and deprotection by HPLC or TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water (10.0 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 5.0 L).
-
Combine the organic layers and wash with brine (2 x 3.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/heptane) to yield this compound as a pure solid.
Quantitative Data Summary
| Stage | Product | Starting Material | Expected Yield (%) | Purity (by HPLC) |
| 1 | 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine | 2-Amino-3-bromo-5-methylpyridine | 80-90% | >95% |
| 2 | N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide | 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine | 90-95% | >95% |
| 3 | This compound | N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide | 75-85% | >99% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed reaction scheme for each stage of the synthesis.
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Methyl-1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of protein kinase modulators.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies involve the cyclization of appropriately substituted pyridine precursors. One documented method starts from 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine, which undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. Other approaches may involve modifications of classical indole syntheses like the Madelung and Fischer methods, adapted for the azaindole system.[1][3]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Several parameters are crucial for optimizing the synthesis of this compound and its derivatives. These include:
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Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.[4]
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Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence reaction efficiency.
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Solvent Effects: The solvent affects the solubility of reactants and can influence reaction kinetics.
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Reaction Temperature and Time: These parameters should be carefully optimized and monitored to ensure complete reaction and minimize product degradation.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can track the consumption of reactants and the formation of the product. UV light (254 nm) is often used for visualization.[4]
Q4: What are some common side reactions or impurities I should be aware of?
A4: Side reactions can include incomplete cyclization, the formation of regioisomers if using unsymmetrical precursors, and degradation of the product under harsh reaction conditions.[4][5] In syntheses involving protecting groups, byproducts from the deprotection step can also be a source of impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Troubleshooting Steps:
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Verify Starting Material Purity: Ensure that all reactants and reagents are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[4]
-
Check Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.
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Optimize Reaction Conditions:
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Temperature and Time: Sub-optimal temperatures or reaction times can result in incomplete conversion. Monitor the reaction using TLC to determine the optimal duration. Some related syntheses require heating to 50 °C or even reflux conditions.[6]
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Solvent: The choice of solvent is critical. Consider screening a range of solvents to find one that provides good solubility for all reactants and facilitates the reaction.
-
Catalyst: If your reaction is catalyzed, the choice and amount of catalyst are crucial. Consider screening different catalysts or optimizing the loading of the current one.
-
Issue 2: Formation of Multiple Products (Impurities)
The presence of multiple spots on a TLC plate indicates the formation of side products.
Troubleshooting Steps:
-
Characterize Impurities: If possible, isolate and characterize the major impurities to understand their structure. This can provide clues about the side reactions occurring.
-
Modify Reaction Conditions:
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Temperature: High temperatures can sometimes lead to product degradation or side reactions. Try running the reaction at a lower temperature.
-
Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Purification:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems (eluents) to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective way to remove impurities.[1]
-
Experimental Protocols
Synthesis of this compound
This protocol is based on a documented synthesis of 5-methyl-7-azaindole.[1]
Materials:
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5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine
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N-methylpyrrolidinone (NMP)
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Sodium hydride (60% dispersion in mineral oil)
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Saturated ammonium chloride solution
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Ethyl acetate
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Water
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Saturated brine
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Anhydrous sodium sulfate
Procedure:
-
To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).
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Under an ice bath, slowly add sodium hydride (2.8 g, 59 mmol, 60% dispersion in mineral oil).
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Heat the reaction mixture to 100 °C and maintain for 10 minutes.
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Monitor the reaction to completion (e.g., by TLC).
-
Cool the mixture to room temperature.
-
Slowly quench the reaction by adding saturated ammonium chloride solution (50 mL).
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).
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Dry the organic phase over anhydrous sodium sulfate.
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Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from ethyl acetate (10 mL) to yield this compound as a white solid.
| Parameter | Value |
| Starting Material | 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine |
| Solvent | N-methylpyrrolidinone (NMP) |
| Base | Sodium Hydride |
| Temperature | 100 °C |
| Reported Yield | 80%[1] |
Data Summary
The following table summarizes reaction conditions for related 1H-pyrrolo[2,3-b]pyridine derivative syntheses, which can be informative for optimizing your specific reaction.
| Reaction Type | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Aldehyde Condensation | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | m-dimethoxybenzaldehyde, KOH | Methanol | 50 °C | 5 h | 45-60% | [6] |
| Reduction | 3-((3,5-dimethoxyphenyl)(hydroxy)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Triethylsilane, Trifluoroacetic acid | Acetonitrile | Reflux | 2 h | 46-80% | [6] |
| Suzuki Coupling | 4-chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd2(dba)3, K2CO3 | 1,4-dioxane:water (1:1) | 100 °C | 30 min | - | [5] |
References
- 1. This compound | 824-52-2 [m.chemicalbook.com]
- 2. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and its precursors.
Q1: My overall yield is low in the multi-step synthesis starting from a protected 5-bromo-7-azaindole. What are the critical steps to optimize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies at each stage. For the synthesis of this compound from a protected 5-bromo-7-azaindole, the following steps are critical:
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Lithiation and Methylation: The initial step of converting the bromo-substituent to a methyl group is crucial. Incomplete lithiation or side reactions during the addition of the methylating agent (e.g., methyl iodide) can significantly reduce the yield. Ensure anhydrous conditions and precise temperature control (typically -78 °C) during the lithiation step.
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Rearomatization: The dehydrogenation step to form the aromatic pyrrolo[2,3-b]pyridine ring must be efficient. The choice of dehydrogenating agent (e.g., DDQ) and reaction time are important parameters to optimize. Inadequate dehydrogenation will result in a mixture of the desired product and the azaindoline intermediate, complicating purification.
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Deprotection: The final deprotection step to remove the protecting group from the pyrrole nitrogen should be clean and high-yielding. The choice of deprotection conditions depends on the specific protecting group used. For silyl protecting groups, acidic conditions are often employed. Incomplete deprotection will necessitate an additional purification step.
Q2: I am attempting a Fischer indole synthesis to prepare 5-methyl-7-azaindole, but the reaction is failing or giving very low yields. What are the common pitfalls?
A2: The Fischer indole synthesis, while versatile, can be challenging when applied to the synthesis of azaindoles due to the electron-deficient nature of the pyridine ring. Common issues include:
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Harsh Reaction Conditions: Pyridylhydrazines are often less reactive than their phenylhydrazine counterparts, requiring more forcing conditions (high temperatures and strong acids like polyphosphoric acid). These conditions can lead to decomposition and tar formation.
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Unfavorable[1][1]-Sigmatropic Rearrangement: The key step in the Fischer synthesis is a[1][1]-sigmatropic rearrangement. The electron-withdrawing nature of the pyridine ring can disfavor this rearrangement, leading to low yields.
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Side Reactions: A common side reaction is the formation of isomeric products or decomposition of the starting hydrazine. The choice of acid catalyst is critical; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2] It is advisable to screen a range of Brønsted and Lewis acids to find the optimal conditions for your specific substrate.[2]
Q3: I am considering a Madelung-type synthesis. What are the key challenges associated with this method for producing 7-azaindoles?
A3: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures. While it can be an effective method for 7-azaindoles, challenges include:
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Severe Reaction Conditions: Traditional Madelung synthesis requires very high temperatures (200–400 °C) and strong bases (e.g., sodium or potassium alkoxides), which can lead to low yields and decomposition of starting materials and products.[1]
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Limited Substrate Scope: The harsh conditions can limit the functional groups that are tolerated on the starting material.
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Base Selection: The choice of base is critical. Modern variations of the Madelung synthesis utilize organolithium bases like n-BuLi or LDA at lower temperatures, which can improve yields.
Q4: My purification of this compound by column chromatography is proving difficult, with co-eluting impurities. What strategies can I employ?
A4: Purification of azaindoles can be challenging due to their polarity and potential for hydrogen bonding with the stationary phase. If you are experiencing difficulties with column chromatography, consider the following:
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Solvent System Optimization: Systematically screen different solvent systems with varying polarities. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve separation of basic compounds.
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Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a C18 reversed-phase silica gel.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The aqueous layer, containing the protonated product, can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer and extraction with an organic solvent will then yield the purified product.
Data Presentation
The following table summarizes a reported high-yield synthetic route for this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 1-(tert-Butyl-dimethyl-silanyl)-5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 1. tert-BuLi, Et₂O, -78 °C2. MeI, -78 °C to r.t. | 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | - |
| 2 | 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | DDQ, CH₂Cl₂, r.t. | 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | - |
| 3 | 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | 10% HCl in MeOH, r.t. | This compound | 81% (over 3 steps) |
Experimental Protocols
A detailed three-step protocol for the synthesis of this compound is provided below, based on a reported method.
Synthesis of this compound
This protocol describes a three-step synthesis starting from a protected 5-bromo-7-azaindoline derivative.
Step 1: Synthesis of 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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To a stirred and cooled (-78 °C) solution of 1-(tert-Butyl-dimethyl-silanyl)-5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous diethyl ether (Et₂O), add a solution of tert-butyllithium (tert-BuLi) in pentane (2.1 equiv) dropwise.
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After stirring for 40 minutes at -78 °C, add methyl iodide (MeI) (2.5 equiv) dropwise.
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Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
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Partition the mixture between chloroform (CHCl₃) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with CHCl₃ (2x).
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Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate to afford the crude product, which is used directly in the next step without further purification.
Step 2: Synthesis of 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine
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To a stirred solution of the crude azaindoline from the previous step in dichloromethane (CH₂Cl₂), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) in one portion at room temperature.
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After 20 minutes, dilute the resulting black mixture with a saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
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Extract the aqueous layer with CHCl₃ (2x).
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Combine the organic solutions, dry over MgSO₄, filter, and concentrate to afford the crude product, which is used directly in the next step without further purification.
Step 3: Synthesis of this compound
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To a stirred solution of the crude protected azaindole from the previous step in methanol (MeOH), add a 10% solution of hydrochloric acid (HCl) in methanol.
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After 20 minutes at room temperature, concentrate the mixture.
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Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with EtOAc (2x).
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Combine the organic solutions, dry over MgSO₄, filter, and concentrate.
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Purify the residue by preparative thin-layer chromatography (PTLC) using 5% MeOH in CH₂Cl₂ to afford the desired this compound. The reported overall yield for these three steps is 81%.
Visualizations
Synthetic Workflow for this compound
Caption: A three-step synthetic route to this compound.
Troubleshooting Logic for Low Yield in Azaindole Synthesis
Caption: A logical workflow for troubleshooting low yield in azaindole synthesis.
References
Technical Support Center: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 5-methyl-7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound derivatives?
A1: Researchers often face challenges such as:
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Co-elution with impurities: Structurally similar impurities can be difficult to separate by standard column chromatography.
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Low recovery: The product may be lost during workup and purification steps due to its solubility in aqueous or organic phases.
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Product instability: Some derivatives may be sensitive to acidic or basic conditions used in chromatography.
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Poor crystallization: Difficulty in obtaining crystalline material can hinder purification by recrystallization.
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Amorphous or oily products: The final product may be obtained as an oil or an amorphous solid, making handling and further purification challenging.
Q2: What are the key physicochemical properties of this compound derivatives to consider for purification?
A2: The key properties include:
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Enhanced Aqueous Solubility: Compared to their indole counterparts, azaindole derivatives, including the 5-methyl-7-azaindole scaffold, generally exhibit improved aqueous solubility.[1][2] This is an important consideration for extraction and recrystallization solvent selection.
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Polarity: The presence of the pyridine nitrogen increases the polarity of the molecule. The overall polarity will depend on the other substituents on the pyrrolopyridine core.
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pKa: The pyridine ring introduces a basic character to the molecule. The pKa of the parent 7-azaindole is approximately 4.59.[3] This property can be exploited for purification techniques like solid-phase extraction (SPE) with ion-exchange resins.
-
Potential for Hydrogen Bonding: The pyrrole NH and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, influencing solubility and interactions with stationary phases in chromatography.
Q3: Which purification techniques are most effective for this compound derivatives?
A3: The most common and effective techniques are:
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Column Chromatography: Silica gel column chromatography is widely used. Normal-phase chromatography with solvent systems like hexane/ethyl acetate or dichloromethane/methanol is often effective. For highly polar derivatives, reverse-phase chromatography may be more suitable.
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Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. Ethyl acetate is a commonly reported solvent for the recrystallization of this compound.[4]
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is an excellent option.[5]
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Solid-Phase Extraction (SPE): Ion-exchange SPE can be used to capture the basic 7-azaindole derivatives and separate them from non-basic impurities.
Q4: What are some common impurities I should be aware of during the synthesis and purification of these derivatives?
A4: Common impurities may include:
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Unreacted starting materials: Such as 2-amino-3-bromo-5-methylpyridine or other precursors.
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Side-products from the synthesis: Depending on the synthetic route, side-products from incomplete reactions or alternative reaction pathways can be present. For instance, in syntheses involving lithiation, impurities from aldol reactions between intermediate aldehydes have been observed.[3]
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Reagents and by-products: Residual catalysts (e.g., palladium), bases, or protecting groups.
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Positional isomers: If the synthesis is not regioselective, other isomers of the desired product may be formed.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptoms:
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Co-elution of the product with one or more impurities.
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Broad peaks, leading to mixed fractions.
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Streaking of the compound on the TLC plate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Systematically vary the solvent polarity: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. 2. Try a different solvent system: If hexane/ethyl acetate is not effective, consider dichloromethane/methanol or toluene/acetone. 3. Add a modifier: For basic compounds like 7-azaindole derivatives, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and reduce tailing on silica gel. |
| Overloading the Column | 1. Reduce the amount of crude material: As a rule of thumb, use a silica gel to crude product weight ratio of at least 50:1. For difficult separations, a ratio of 100:1 or higher may be necessary. |
| Poor Column Packing | 1. Ensure a well-packed column: Use a slurry packing method to create a homogenous and air-free column bed. |
| Compound Instability on Silica Gel | 1. Test for stability: Spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound may be degrading on silica. 2. Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18). |
Issue 2: Low Yield After Recrystallization
Symptoms:
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A significant amount of product remains in the mother liquor.
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The product precipitates as an oil or fails to crystallize.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | 1. Screen different solvents: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).[4] 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, heat to redissolve and cool slowly. |
| Cooling the Solution Too Quickly | 1. Allow for slow cooling: Let the flask cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. |
| Insufficient Concentration | 1. Concentrate the solution: If no crystals form upon cooling, carefully evaporate some of the solvent and attempt to crystallize again. |
| Presence of Impurities Inhibiting Crystallization | 1. Purify by another method first: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that hinder crystallization. 2. Use seed crystals: If a small amount of pure crystalline material is available, add a seed crystal to the cooled, saturated solution to induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and the compound will be insoluble at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data Summary
The following table summarizes typical purification data for this compound and its derivatives based on literature reports.
| Compound/Derivative | Purification Method | Solvent System / Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Recrystallization | Ethyl Acetate | 80 | >98 | [4] |
| Substituted pyrrolo[2,3-d]pyrimidine | Column Chromatography | MeOH/DCM (0.5:9.5) | 72 | 96.5 (HPLC) | [6] |
| Substituted pyrrolo[2,3-d]pyrimidine | Column Chromatography | Acetone/DCM (1:1) | 61 | - | [6] |
| Substituted pyrrolo[2,3-d]pyrimidine | Column Chromatography | EtOAc/n-pentane (8:2) | 54 | - | [7] |
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A logical decision tree for troubleshooting common purification problems.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 824-52-2 [m.chemicalbook.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stability issues of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | pH Instability: The compound may be susceptible to degradation in highly acidic or basic conditions. | Buffer the solution to a neutral pH (around 7.0-7.4). If the experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time. |
| Oxidation: The pyrrolo[2,3-b]pyridine core can be sensitive to oxidation, especially when exposed to air for extended periods. | Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may be considered if compatible with the experimental setup. | |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Thermal Instability: Elevated temperatures can accelerate the degradation of the compound. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. | |
| Precipitation of the compound from solution. | Low Solubility: this compound has low solubility in water.[1] | Use co-solvents such as DMSO, DMF, or ethanol to increase solubility before preparing aqueous dilutions. Perform solubility tests to determine the optimal solvent system for your desired concentration. |
| Change in pH: The solubility of the compound may be pH-dependent. | Check the pH of the solution. Adjust the pH to a range where the compound is most soluble, if permissible for the experiment. | |
| Inconsistent experimental results. | Solution Instability: Degradation of the compound over the course of the experiment. | Prepare fresh solutions for each experiment. If using a stock solution, regularly check its purity and concentration using a validated analytical method like HPLC. |
| Interaction with other components: The compound may react with other components in the experimental medium. | Evaluate the compatibility of this compound with other reagents in your system. |
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of this compound?
A1: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protected from light.[2] Solutions should be prepared in tightly sealed containers, and for organic solvents, the headspace can be flushed with an inert gas like nitrogen or argon to minimize oxidation.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[3][4] This involves subjecting a solution of the compound to various stress conditions that are more severe than typical experimental conditions, such as high and low pH, oxidizing agents, elevated temperature, and intense light.[3][5][6] The extent of degradation is then quantified using a stability-indicating analytical method, typically HPLC.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, related 7-azaindole derivatives can undergo reactions such as oxidation of the pyrrole ring or reactions involving the pyridine nitrogen.[7][8] Hydrolysis under extreme pH conditions could also be a potential degradation route.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation. The compatibility with other reagents should be assessed on a case-by-case basis.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a specified time.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Identify and quantify any major degradation products.
-
Data Presentation
Hypothetical Stability Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Degradant A, Degradant B |
| 0.1 M NaOH | 24 hours | 60 °C | 8% | Degradant C |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized Product D |
| Heat | 48 hours | 80 °C | 5% | Minor thermal degradants |
| Light (ICH Q1B) | - | - | 10% | Photodegradant E |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for compound degradation.
References
- 1. 1H-pyrrolo[2,3-b]pyridine, 5-methyl-: Properties, Applications, Synthesis | High-Quality Supplier in China [pipzine-chem.com]
- 2. guidechem.com [guidechem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 5-Methyl-1H-pyrrolo[2,3-b]pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Methyl-7-azaindole. The following sections address common issues leading to low conversion rates in cross-coupling reactions and other transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no conversion in my palladium-catalyzed cross-coupling reaction with a this compound derivative?
A1: Low conversion rates in palladium-catalyzed reactions involving the 7-azaindole scaffold are often due to catalyst inhibition or deactivation. The unprotected N-H of the pyrrole ring can coordinate to the palladium center, hindering its catalytic activity. It is highly recommended to protect the pyrrole nitrogen before performing cross-coupling reactions.[1][2] The choice of protecting group, catalyst, ligand, base, and solvent are all critical factors that need to be optimized.
Q2: What is a suitable protecting group for the pyrrole nitrogen of this compound?
A2: The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is a highly effective protecting group for the 7-azaindole core.[1] It is robust enough to withstand various reaction conditions and can be reliably removed. Other protecting groups like benzenesulfonyl (Bs) have been used, but can sometimes lead to lower yields and inconvenient spontaneous deprotection during subsequent reaction steps.[1]
Q3: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What are the key parameters to optimize?
A3: For Suzuki-Miyaura couplings on the 7-azaindole scaffold, several factors are crucial:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos often give good results. Pre-catalysts can also be highly effective.[3]
-
Base: The base plays a important role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol) is typically used to dissolve both the organic substrate and the inorganic base.[1][3] The solvent system should be thoroughly degassed to prevent oxidation of the catalyst.
-
Temperature: These reactions often require elevated temperatures (e.g., 60-110 °C) to proceed at a reasonable rate.[3]
Q4: I am struggling with a Buchwald-Hartwig amination reaction. What are the common pitfalls?
A4: Similar to Suzuki-Miyaura reactions, Buchwald-Hartwig aminations on 7-azaindoles are sensitive to reaction conditions:
-
Catalyst Inhibition: The unprotected pyrrole N-H is a major cause of low yields. Protection of this position is strongly advised.[1]
-
Catalyst and Ligand System: Specific palladium pre-catalysts and ligands have been developed for C-N bond formation. For instance, a combination of a RuPhos pre-catalyst and the RuPhos ligand has proven effective for the amination of 4-chloro-7-azaindole.[4]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are often employed. The base must be strong enough to deprotonate the amine but should not lead to unwanted side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or t-butanol are typically used. The presence of water can be detrimental to the reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with a halogenated this compound derivative, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. The two most common methods for synthesizing the 7-azaindole core are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
-
Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] Potential impurities include:
-
Unreacted starting materials (e.g., 4-methyl-3-pyridinylhydrazine and acetone).
-
Regioisomers, if unsymmetrical ketones are used.
-
Side-products from the acid-catalyzed cyclization, which can be complex and varied.[3]
-
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[4][5] Common impurities include:
-
Unreacted starting materials (e.g., 2-amino-3-bromo-5-methylpyridine and propyne).
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Homocoupled alkyne (a common side-product in Sonogashira reactions).[6]
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Residual palladium catalyst and ligands.
-
Q2: My crude this compound is a dark oil/solid. How can I decolorize it?
A2: The dark color is likely due to polymeric or highly conjugated impurities. A common and effective method for decolorization is to treat a solution of the crude product with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
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Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol) at room temperature.
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude material).
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Stir the suspension at room temperature for 15-30 minutes.
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Filter the mixture through a pad of celite to remove the activated carbon.
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Wash the celite pad with a small amount of the fresh solvent.
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Combine the filtrates and remove the solvent under reduced pressure.
Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: If an impurity has a similar polarity to your product, separation by standard silica gel chromatography can be challenging. Here are a few strategies to try:
-
Optimize your solvent system: A slight change in the eluent composition can sometimes improve separation. Try adding a small percentage of a third solvent with a different polarity (e.g., dichloromethane or a trace amount of triethylamine if your compound is basic).
-
Change the stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Recrystallization: If the impurity has a different solubility profile than your product, recrystallization can be a very effective purification method.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of the desired product from the column. | Product is highly polar and is retained on the silica gel. | 1. Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol. 2. Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the eluent to reduce interactions with the acidic silica gel. |
| Product is volatile and is lost during solvent removal. | 1. Use a lower temperature on the rotary evaporator. 2. Avoid leaving the product under high vacuum for extended periods. | |
| Product is unstable on silica gel. | 1. Minimize the time the product is on the column by using flash chromatography. 2. Consider an alternative purification method such as recrystallization or preparative thin-layer chromatography (prep-TLC). |
Issue 2: Oiling Out During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| The dissolved product separates as an oil instead of forming crystals upon cooling. | The solution is too concentrated. | 1. Add more hot solvent to the oiled-out mixture to redissolve it. 2. Allow the solution to cool more slowly to encourage crystal formation. |
| The cooling rate is too fast. | 1. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Insulate the flask to slow down the cooling process. | |
| The chosen solvent is not ideal. | 1. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined solvent system. You may start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Representative Purification by Column Chromatography
| Sample | Initial Purity (by HPLC) | Purification Method | Eluent System | Final Purity (by HPLC) | Yield |
| Crude Product | 85% | Column Chromatography | Hexane/Ethyl Acetate (Gradient) | >98% | 75% |
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Representative Purification by Recrystallization
| Sample | Initial Purity (by HPLC) | Purification Method | Recrystallization Solvent | Final Purity (by HPLC) | Yield |
| Crude Product | 90% | Recrystallization | Ethyl Acetate | >99% | 85% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method for this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
Preventing degradation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine during storage
This technical support center provides guidance on the proper storage and handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (product turning yellow or brown) | Oxidation or photodegradation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial and storing it in the dark. |
| Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | Chemical degradation due to improper storage conditions (exposure to air, moisture, light, or incompatible materials). | Verify storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place. Avoid contact with strong oxidizing agents. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare solutions fresh before use. If solutions need to be stored, even for a short period, protect them from light and consider storing them at a low temperature (e.g., 2-8°C). |
| Precipitation of the compound from solution | The compound may have limited solubility in some solvents, and solubility can be affected by temperature changes. | Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. If storing solutions, check for precipitation before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), in a cool, dry, and dark place.[1] Storing at 2-8°C is a common practice for many heterocyclic compounds to minimize degradation.
Q2: What are the main degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyrrolopyridine structures are known to be susceptible to oxidation, hydrolysis (in acidic or alkaline conditions), and photodegradation.[1][2] The pyrrole and pyridine rings can undergo ring-opening reactions under harsh conditions.
Q3: How can I check the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4] A comparison of the obtained data with a reference standard is the most reliable method.
Q4: Is this compound sensitive to light?
A4: Yes, based on the behavior of the parent 7-azaindole scaffold, this compound is expected to be sensitive to light.[5] Therefore, it is crucial to protect the compound from light during storage and handling by using amber vials or wrapping containers in aluminum foil.
Q5: What solvents are recommended for dissolving this compound?
A5: The solubility of this compound should be determined empirically for your specific application. It is sparingly soluble in water.[2] Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are often used for similar heterocyclic compounds. Always use high-purity, dry solvents.
Experimental Protocols
Stability-Indicating HPLC Method (General Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization will be required.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A starting point could be a linear gradient from 10% to 90% organic solvent over 20-30 minutes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).
4. Detection:
-
Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for maximum sensitivity. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of new peaks with different UV spectra.
5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[6] This involves subjecting the compound to various stress conditions to intentionally induce degradation. Analyze the stressed samples by HPLC to see if the degradation products are well-separated from the parent peak.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
Caption: Logical relationship between stressors and degradation of this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Catalyst Selection for 5-Methyl-1H-pyrrolo[2,3-b]pyridine Coupling
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and functionalization of this compound derivatives.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a halogenated this compound derivative and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving 7-azaindole scaffolds are a common challenge. The nitrogen atoms in the bicyclic system can coordinate to the palladium catalyst, leading to deactivation. Here are several troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often provide better results by promoting oxidative addition and preventing catalyst decomposition. Consider screening a variety of ligands.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[2][3][4] The presence of water can also be beneficial, so using a mixed solvent system like dioxane/water or toluene/water is often recommended.[3][5]
-
Protecting Group Strategy: The N-H of the pyrrole ring can interfere with the catalytic cycle. Protecting the pyrrole nitrogen with a suitable group, such as tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM), can prevent catalyst inhibition and improve yields.[6]
-
Exclusion of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to the formation of boronic acid homocoupling byproducts.[7] Degassing the solvent and reagents thoroughly is essential.
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier. However, be cautious as higher temperatures can also lead to catalyst decomposition and side product formation.[8]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a halo-5-Methyl-1H-pyrrolo[2,3-b]pyridine is giving poor conversion. What adjustments should I consider?
Answer:
The Buchwald-Hartwig amination is sensitive to several factors, especially with heteroaromatic substrates.[9] Here’s how to troubleshoot:
-
Ligand Choice is Key: The success of the Buchwald-Hartwig amination heavily relies on the phosphine ligand. For 7-azaindole substrates, biaryl phosphine ligands like Xantphos, DavePhos, or RuPhos are often more effective than traditional phosphines.[10][11] These ligands promote the reductive elimination step and stabilize the palladium catalyst.
-
Catalyst Precursor: Using palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., RuPhos Pd G2), can lead to more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Base Compatibility: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, you might need to screen other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate.[10][11]
-
Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
-
Substrate Purity: Ensure the purity of your amine coupling partner. Trace impurities can poison the catalyst.
Issue 3: Sonogashira Coupling Fails to Initiate
Question: I am trying to perform a Sonogashira coupling with an iodo-5-Methyl-1H-pyrrolo[2,3-b]pyridine and a terminal alkyne, but the reaction is not proceeding. What should I investigate?
Answer:
Sonogashira couplings can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Copper Co-catalyst: The presence of a copper(I) salt, typically CuI, is crucial for the traditional Sonogashira reaction. Ensure that your CuI is fresh and of high purity.
-
Amine Base/Solvent: A common issue is the quality of the amine base, which often also serves as the solvent (e.g., triethylamine or diisopropylethylamine). Using a freshly distilled amine can be beneficial. In some cases, a co-solvent like THF or DMF may be necessary.[12]
-
Palladium and Ligand: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is standard. If you suspect catalyst deactivation, consider a ligand that can stabilize the palladium complex.
-
Degassing: As with other cross-coupling reactions, thorough degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Temperature: Sonogashira reactions are often run at room temperature to moderate heat. If the reaction is sluggish, gentle heating might be required.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for Suzuki-Miyaura coupling of this compound derivatives?
A1: A robust starting point for Suzuki-Miyaura coupling on the 7-azaindole core is to use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[13][14] A common base and solvent system would be K₂CO₃ or Cs₂CO₃ in a mixture of dioxane and water.[3][10]
Q2: Do I need to protect the N-H of the pyrrole ring in this compound for cross-coupling reactions?
A2: While not always mandatory, protecting the pyrrole N-H is often beneficial and can lead to higher yields and better reproducibility, especially in Buchwald-Hartwig aminations.[6][10] The acidic N-H proton can interfere with basic reagents, and the nitrogen lone pair can coordinate to the palladium catalyst.[6] Common protecting groups include SEM, Boc, or sulfonyl derivatives.[6]
Q3: What are the common side reactions in these coupling reactions and how can I minimize them?
A3: Common side reactions include:
-
Homocoupling: Formation of a dimer of your boronic acid (in Suzuki) or alkyne (in Sonogashira). This is often due to the presence of oxygen and can be minimized by rigorous degassing.[7]
-
Protodeborylation/Protodesilylation: Loss of the boryl or silyl group from your coupling partner, leading to the formation of the corresponding simple arene. This can sometimes be suppressed by using a less protic solvent or a different base.
-
Hydrodehalogenation: Replacement of the halide on your 7-azaindole with a hydrogen atom. This can be more prevalent with certain catalyst/ligand combinations and at higher temperatures.
Q4: How do I choose the right base for my coupling reaction?
A4: The choice of base depends on the specific coupling reaction and the functional group tolerance of your substrates.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. The strength of the base can influence the rate of transmetalation.[2][3][4]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used to deprotonate the amine.[10][11]
-
Sonogashira: An amine base like Et₃N or i-Pr₂NEt is generally used, which also often serves as the solvent.
Data Summary
The following tables summarize catalyst systems and conditions for various coupling reactions on the 7-azaindole scaffold.
Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Halo-7-azaindoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 | 88 | [14] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Good | [13] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | [15] |
| PdCl₂(dppf) | - | Na₂CO₃ | Dioxane | 150 | Good | [16] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-7-azaindoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Not specified | 88-94 | [10] |
| RuPhos Pd G2 | RuPhos | LiHMDS | Not specified | Not specified | 33 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a dry Schlenk flask, add the bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-5-Methyl-1H-pyrrolo[2,3-b]pyridine
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.
-
Add the chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindole derivatives.
Troubleshooting Guides
Issue: My this compound derivative has poor aqueous solubility, leading to inconsistent results in biological assays.
Root Cause Analysis and Solutions:
Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including 7-azaindole derivatives.[1][2][3] This can lead to challenges in formulation, inaccurate assessment of biological activity, and low bioavailability.[3][4][5] The planarity of the aromatic structure often contributes to low solubility.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Recommended Actions:
-
Physicochemical Characterization: Begin by determining the compound's pKa, LogP, melting point, and crystalline form to inform your strategy.[2]
-
pH Adjustment: For ionizable compounds, modifying the pH of the solvent is a straightforward initial approach to enhance solubility.[7][8]
-
Co-solvents: Employing co-solvents like DMSO or ethanol can be effective, but be mindful of their potential effects on biological assays.
-
Formulation Strategies:
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly improve aqueous solubility and dissolution.[2]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) are beneficial for lipophilic compounds.[2][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the solubility of your derivative.[2][10]
-
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-to-volume ratio, which can enhance the dissolution rate.[2][9][11]
-
Structural Modification:
-
Introduce Ionizable Groups: Adding a basic amine to the structure can lead to a dramatic improvement in aqueous solubility due to increased ionization at physiological pH.[6]
-
Salt Formation: For compounds with appropriate functional groups, forming a salt is a well-established method for increasing solubility.[11][12]
-
Issue: My formulation approach (e.g., using co-solvents) is interfering with my experimental results.
Root Cause Analysis and Solutions:
Excipients used to improve solubility can sometimes have unintended effects on the experimental system. For example, high concentrations of DMSO can be toxic to cells.
Recommended Actions:
-
Select Biocompatible Excipients: Opt for newer, more biocompatible surfactants and polymers. For instance, Solutol HS-15 has better biocompatibility than some traditional surfactants.[9]
-
Minimize Excipient Concentration: Titrate the concentration of your solubilizing agent to find the lowest effective concentration that maintains your compound in solution without affecting the assay.
-
Alternative Formulation Strategies: Consider methods that do not require potentially disruptive excipients.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound derivatives?
A1: The low solubility of these derivatives often stems from their rigid, planar aromatic structures which can lead to strong crystal lattice energy. This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.
Q2: Which initial strategies are recommended for enhancing the solubility of a newly synthesized 7-azaindole derivative?
A2: For a new compound, a tiered approach is recommended. Start with simple and rapid methods before moving to more complex formulations.
Caption: Tiered approach to solubility enhancement.
Q3: How can I quantitatively measure the solubility of my compound?
A3: The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] This involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Q4: Are there any structural modifications known to improve the solubility of 7-azaindole derivatives?
A4: Yes, introducing aliphatic groups, especially those containing a basic nitrogen, can significantly improve aqueous solubility.[6] This is likely due to the increased ionization at physiological pH and the disruption of the planar structure.[6]
Quantitative Data Summary
| Modification Strategy | Expected Impact on Aqueous Solubility | Rationale |
| Introduction of a basic amine | Significant Increase | Increased ionization at physiological pH.[6] |
| Methylation of the indole -NH | No significant improvement | Does not sufficiently break the planarity of the molecule.[6] |
| Conversion to an amorphous solid dispersion | Significant Increase | Overcomes crystal lattice energy, enhancing dissolution.[2] |
| Complexation with cyclodextrins | Increase | Forms a more soluble inclusion complex.[2][10] |
| Particle size reduction (nanonization) | Increased Dissolution Rate | Increases the surface area for interaction with the solvent.[5][9] |
| Bioisosteric replacement of indole with 7-azaindole | Enhancement | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially improving interactions with water.[1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[4]
Objective: To determine the equilibrium solubility of a this compound derivative in an aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sealed containers (e.g., glass vials with screw caps)
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid test compound to a sealed container containing a known volume of PBS (pH 7.4). "Excess" means that undissolved solid should be visible.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][13]
-
After agitation, allow the suspension to settle. Separate the solid and liquid phases by centrifugation.[4]
-
Carefully withdraw a known volume of the clear supernatant.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[14]
-
Dilute the filtered solution with a known volume of solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV) with a proper calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the solubility of a poorly soluble 7-azaindole derivative by creating an amorphous solid dispersion with a polymer carrier.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP/VA 64, HPMC)
-
Volatile organic solvent (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the test compound and the polymer carrier (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable volatile organic solvent to form a clear solution.[2]
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the resulting solid under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]
-
Scrape the solid dispersion from the flask. The resulting powder should be amorphous.
-
Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and determine its improved dissolution properties compared to the crystalline drug.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound core for electrophilic substitution?
The pyrrole ring of the 7-azaindole scaffold is generally more susceptible to electrophilic attack than the pyridine ring. For this compound, the C3 position is the most common site for electrophilic substitution, such as halogenation and nitration.[1][2] The C5-methyl group is an electron-donating group, which generally activates the ring towards electrophilic substitution. Standard organic chemistry principles suggest it directs incoming electrophiles to the ortho (C4 and C6) and para (not applicable in this ring system) positions. Therefore, substitution at C4 and C6 on the pyridine ring can also be achieved, often requiring specific conditions or directing groups.
Q2: How does N-protection of the pyrrole nitrogen affect regioselectivity?
Protecting the N1-H of the pyrrole ring is a critical strategy to control regioselectivity and often a prerequisite for subsequent functionalization, especially for metal-catalyzed reactions. The choice of the protecting group can significantly influence the reaction outcome.
-
Sterically bulky protecting groups (e.g., triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS)) can direct metallation and subsequent electrophilic quench to the C2 position by blocking access to the C3 position.
-
Electron-withdrawing protecting groups (e.g., sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs)) can decrease the nucleophilicity of the pyrrole ring, potentially favoring reactions on the pyridine ring. These groups are often employed in cross-coupling reactions.[3]
-
Directing protecting groups , such as a carbamoyl group, can be used to direct metallation to specific positions, like C2 or C6, and can even be "danced" from one nitrogen to another to allow for iterative functionalization.[4]
Q3: How can I achieve selective functionalization of the pyridine ring (C4 or C6)?
Selective functionalization at the C4 or C6 positions of this compound can be challenging due to the higher reactivity of the pyrrole ring. However, several strategies can be employed:
-
Directed ortho-metalation (DoM): By installing a directing group on the N7-position (the pyridine nitrogen), it is possible to direct metallation and subsequent electrophilic attack to the C6 position.
-
N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide activates the pyridine ring for electrophilic substitution, often at the C4 and C6 positions. Subsequent deoxygenation removes the N-oxide.
-
Halogenation followed by Cross-Coupling: Introduction of a halogen at the C4 or C6 position via electrophilic substitution under specific conditions allows for subsequent functionalization through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
| Potential Cause | Troubleshooting Suggestion |
| Unprotected N1-H: | The acidic proton on the pyrrole nitrogen can interfere with many electrophilic substitution reagents. Solution: Protect the N1 position with a suitable protecting group (e.g., Boc, SEM, sulfonyl) prior to electrophilic substitution. |
| Reaction Conditions Too Harsh: | Strong acids or high temperatures can lead to side reactions and loss of regioselectivity. Solution: Screen milder reaction conditions. For iodination, consider using reagents like N-iodosuccinimide (NIS) in a suitable solvent like DMF or DCM. |
| Incorrect Reagent Choice: | The choice of electrophilic reagent is crucial. Solution: For bromination, NBS is a common choice. For iodination, ICl or NIS are often effective. The reactivity of the electrophile should be matched to the substrate. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation: | The nitrogen atoms in the 7-azaindole core can coordinate to the palladium catalyst and inhibit its activity. Solution: Ensure the use of appropriate ligands (e.g., phosphine ligands like XPhos or SPhos) that can stabilize the catalyst and promote the desired reaction.[5] N-protection of the pyrrole is often essential. |
| Inappropriate Base or Solvent: | The choice of base and solvent system is critical for the efficiency of the transmetallation and reductive elimination steps. Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol).[1][5] |
| Poor Quality of Boronic Acid/Ester: | Boronic acids can dehydrate to form unreactive boroxines. Solution: Use freshly purchased or properly stored boronic acids/esters. Consider using the corresponding pinacol boronate esters, which are often more stable. |
| Substrate is N-H Unprotected: | Free N-H groups can interfere with palladium-catalyzed reactions. Solution: Protect the pyrrole nitrogen with a suitable group (e.g., tosyl, SEM) before performing the cross-coupling.[3][5] |
Data Presentation: Regioselectivity in Key Reactions
The following tables summarize typical regiochemical outcomes and yields for common reactions on the 7-azaindole core. Note that the presence of the C5-methyl group may influence these outcomes due to electronic and steric effects.
Table 1: Electrophilic Halogenation of N-Protected 7-Azaindoles
| Halogenating Agent | Protecting Group (N1) | Major Regioisomer | Typical Yield | Reference |
| N-Iodosuccinimide (NIS) | -H | C3 | 95% | [1] |
| N-Iodosuccinimide (NIS) | Benzenesulfonyl | C3 | High | [3] |
| N-Bromosuccinimide (NBS) | -H | C3 | - |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles
| Position of Halogen | Protecting Group (N1) | Catalyst/Ligand | Base | Typical Yield | Reference |
| C3-Iodo | -H | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Good | [1] |
| C6-Chloro | 1-methyl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Good | [1] |
| C5-Bromo | -H | Pd(dppf)Cl₂ | K₂CO₃ | Moderate to Good | |
| C3-Iodo, C6-Chloro | 1-methyl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | High (Sequential) | [1] |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination of this compound
This protocol is adapted from procedures for the iodination of 7-azaindole.[1]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add KOH (0.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NIS (1.0 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Suzuki-Miyaura Coupling at the C3-Position of N-Protected 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a general procedure adapted from literature on Suzuki-Miyaura reactions of halo-7-azaindoles.[1]
Materials:
-
N-Protected-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (e.g., N-tosyl)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1)
Procedure:
-
To a reaction vessel, add the N-protected 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If necessary, remove the N-protecting group under appropriate conditions.
Visualizations
Caption: Factors influencing regioselectivity in reactions.
Caption: Workflow for C3-arylation via Suzuki coupling.
References
Unexpected reaction outcomes with 1H-pyrrolo[2,3-b]pyridines
Welcome to the technical support center for syntheses involving 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reaction outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Section 1: Electrophilic Substitution Reactions
FAQ 1: My halogenation of a 1H-pyrrolo[2,3-b]pyridine resulted in a mixture of regioisomers. How can I improve selectivity for the C3-position?
Answer: Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[2,3-b]pyridine ring, such as bromination or iodination, predominantly occurs at the C3-position due to the electronic properties of the bicyclic system.[1] However, the formation of other isomers is a known issue, and in some cases, substitution at the C2-position has been observed, for instance, during nitration.[1] The regiochemical outcome is influenced by a delicate balance of directing effects from both the pyridine and pyrrole rings.[2]
Troubleshooting Guide:
-
Choice of Halogenating Agent: The reactivity of the halogenating agent can influence selectivity. Milder reagents often provide better control.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, can lead to decreased selectivity. It is advisable to start at lower temperatures and slowly warm the reaction if necessary.
-
Protecting Groups: The use of a protecting group on the pyrrole nitrogen can influence the electronic distribution in the ring and, consequently, the regioselectivity of the substitution.
Alternative Strategy: Zincke Imine Intermediates For highly regioselective C3-halogenation under mild conditions, a three-step, one-pot sequence involving Zincke imine intermediates can be employed.[2] This involves:
-
Ring-opening of the pyridine with an amine to form an acyclic Zincke imine.
-
Highly regioselective halogenation of this electron-rich intermediate.
-
Ring-closing to reform the C3-halogenated pyridine ring.[2]
FAQ 2: I am attempting a Vilsmeier-Haack formylation, but I am getting low yields or unexpected side products. What could be the cause?
Answer: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1H-pyrrolo[2,3-b]pyridines.[3][4] The reaction typically uses a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).[3] While formylation is the primary outcome, the Vilsmeier reagent can also facilitate other transformations, and the reactivity of the substrate can lead to unexpected products.[3] For 1-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors.[5]
Troubleshooting Guide:
-
Substrate Reactivity: Highly activated 1H-pyrrolo[2,3-b]pyridine derivatives may undergo multiple formylations or other side reactions. Careful control of stoichiometry and reaction time is crucial.
-
Reaction Conditions: The temperature and duration of the reaction can significantly impact the outcome. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid over-reaction.
-
Work-up Procedure: The intermediate iminium species must be carefully hydrolyzed to yield the aldehyde.[4] Ensure that the work-up conditions are appropriate to avoid degradation of the product.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
FAQ 3: During a Buchwald-Hartwig amination on a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, I observed reduction at the C2-position instead of the expected amination. Why did this happen?
Answer: In metal-catalyzed cross-coupling reactions, the relative reactivity of different leaving groups and the specific catalytic system employed are critical for achieving the desired outcome.[6][7] In the case of a di-halogenated 1H-pyrrolo[2,3-b]pyridine, the oxidative addition of the palladium catalyst may preferentially occur at the more reactive C-X bond. It has been observed that with a 2-iodo-4-chloro derivative, oxidative addition of palladium occurs preferentially at the C2-iodo position.[8] Instead of subsequent amination, a reduction can occur, leading to the loss of the iodo group.[8]
Troubleshooting Workflow:
Recommended Strategy: To circumvent this issue, reversing the order of the cross-coupling reactions is a viable strategy. A chemoselective Suzuki-Miyaura cross-coupling can first be performed at the C2-position on the 2-iodo-4-chloropyrrolopyridine intermediate.[8] Subsequently, a Buchwald-Hartwig amination can be carried out at the C4-position.[8]
Quantitative Data on Suzuki-Miyaura Cross-Coupling at C2
| Entry | Arylboronic Acid | Catalyst | Product | Yield |
| 1 | Phenylboronic acid | Pd2(dba)3 | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | - |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | - |
| Data derived from qualitative descriptions in the literature.[8] |
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling [8]
-
Reaction Setup: To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the respective arylboronic acid (1.2 equiv), Pd2(dba)3 (0.03 equiv), and K2CO3 (3.0 equiv) is added de-gassed 1,4-dioxane:water (1:1).
-
Inert Atmosphere: The reaction vessel is purged with nitrogen.
-
Reaction Conditions: The mixture is stirred at 100 °C for 30 minutes.
-
Work-up: After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Section 3: Protecting Group Manipulations
FAQ 4: During the SEM-deprotection of my 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, I isolated a tricyclic eight-membered ring side product. What is the mechanism for its formation?
Answer: The deprotection of a trimethylsilylethoxymethyl (SEM) group can be challenging and may lead to unexpected side products.[8] The release of formaldehyde during the deprotection process is a known issue.[8] In the context of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, this liberated formaldehyde can react with the substrate, leading to the formation of a tricyclic eight-membered 7-azaindole.[8]
Troubleshooting and Optimization:
-
Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can help to trap the liberated formaldehyde and prevent the formation of the tricyclic side product.
-
Alternative Protecting Groups: If the formation of the side product remains a significant issue, consider using an alternative N-protecting group for the pyrrole that does not release formaldehyde upon cleavage.
-
Reaction Conditions: Optimization of the deprotection conditions (e.g., reagent, temperature, time) may help to minimize the side reaction.
Section 4: Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in many kinase inhibitors due to its ability to act as a hinge-binder in the ATP-binding pocket of kinases. Derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[9][10]
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U-M Library Search [search.lib.umich.edu]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Assay Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological performance of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets. The information is compiled from publicly available research, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in the evaluation and advancement of these compounds in drug discovery pipelines.
Comparative Performance Data
The this compound scaffold has been identified as a versatile pharmacophore, with derivatives showing potent activity against a range of biological targets implicated in oncology, inflammation, and infectious diseases. The following tables summarize the quantitative data from various biological assays, comparing the performance of these derivatives with established alternative compounds.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of FGFR signaling is a key driver in various cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent FGFR inhibitors.[1][2]
Table 1: In Vitro FGFR Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference Compound | Alternative IC₅₀ (nM) |
| 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | - | Dovitinib | 11 (FGFR1) |
| FGFR2 | 9 | MDA-MB-231 (human breast cancer) | - | 12 (FGFR2) | ||
| FGFR3 | 25 | MCF-7 (human breast cancer) | - | 9 (FGFR3) | ||
| FGFR4 | 712 | |||||
| 1 | FGFR1 | 1900 |
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][4]
Table 2: In Vitro and In Vivo Activity of ATM Inhibitors
| Compound | Target | Kinase Selectivity | In Vivo Model | Combination Agent | Tumor Growth Inhibition (TGI) | Reference Compound |
| 25a | ATM | >700-fold over PIKK family | HCT116 Xenograft | Irinotecan | 79.3% | AZD0156 |
| SW620 Xenograft | Irinotecan | 95.4% |
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases.[5]
Table 3: In Vitro PDE4B Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Selectivity (vs. PDE4D) | Cellular Assay | Effect | Reference Compound | Alternative IC₅₀ (µM) |
| 11h | PDE4B | 0.14 | 6-fold | TNF-α release in macrophages | Significant inhibition | Rolipram | 0.11-1.1 |
Data sourced from[5].
Janus Kinase (JAK) Inhibition
JAKs are crucial for cytokine signaling in inflammatory and autoimmune responses.[6][7]
Table 4: In Vitro JAK Inhibitory Activity
| Compound | Target | Cellular Assay | Effect | Reference Compound |
| 31 | JAK3 | IL-2-stimulated T cell proliferation | Potent immunomodulating effect | Tofacitinib |
Data sourced from[7].
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a proto-oncogene implicated in various human cancers.[8]
Table 5: In Vitro c-Met Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative Activity | Reference Compound |
| 34 | c-Met | 1.68 | HT-29, A549, MCF-7, PC-3 | Moderate to excellent | Crizotinib |
Data sourced from[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
FGFR Kinase Inhibition Assay (Biochemical Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of FGFR.
-
Reagents and Materials: Recombinant human FGFR1, 2, 3, and 4; ATP; appropriate kinase buffer; test compounds; and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, FGFR enzyme, and the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Human cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7); cell culture medium; fetal bovine serum (FBS); penicillin-streptomycin; test compounds; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC₅₀ value.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice); human cancer cells (e.g., HCT116, SW620); Matrigel; test compound; and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved provides a clearer understanding of the mechanism of action of these compounds. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: FGFR Signaling Pathway and Inhibition.
Caption: ATM Signaling in DNA Damage Response.
Caption: PDE4B-mediated cAMP Signaling.
Caption: The JAK/STAT Signaling Pathway.
Experimental Workflows
Caption: Biochemical Kinase Inhibition Assay Workflow.
Caption: In Vivo Tumor Xenograft Study Workflow.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ATM Signaling | GeneTex [genetex.com]
A Comparative Analysis of the Biological Activities of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its parent compound, 1H-pyrrolo[2,3-b]pyridine, also widely known as 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2][3][4] This document synthesizes available data to highlight the impact of methylation at the 5-position on the biological profile of the 7-azaindole core.
Introduction to the Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle that serves as a crucial pharmacophore in numerous therapeutic agents. Its structure is bioisosteric to indole and purine, allowing it to mimic these endogenous structures and interact with a wide array of biological targets.[2] The nitrogen atom in the pyridine ring enhances the molecule's hydrogen bonding capabilities and can lead to improved physicochemical properties, such as solubility, compared to its indole counterpart.[2]
The biological activities attributed to the 7-azaindole scaffold are extensive and well-documented, including:
-
Kinase Inhibition: It is a prominent hinge-binding motif in many kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).[1][5][6]
-
Anticancer Activity: Derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][3]
-
Antifungal Properties: The scaffold has shown efficacy against fungi such as Pyricularia oryzae, the causative agent of rice blast disease.
-
Other Therapeutic Areas: 7-azaindole derivatives have also been investigated for their potential as anti-inflammatory, analgesic, and hypotensive agents.[7]
The Impact of C5-Methylation: this compound
The 5-position of the 7-azaindole ring is a key site for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of a methyl group, as in this compound, can influence the parent molecule's activity in several ways:
-
Steric and Electronic Effects: The small, lipophilic methyl group can alter the binding affinity of the molecule to its target protein by establishing favorable van der Waals interactions or by sterically influencing the conformation of the molecule or the binding pocket.
-
Metabolic Stability: Methylation can sometimes block sites of metabolism, potentially increasing the half-life of the compound in biological systems.
While specific data for the 5-methyl derivative is limited, studies on other 5-substituted analogs highlight the importance of this position. For instance, the introduction of a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine derivative was found to significantly enhance its inhibitory activity against FGFR1.[5] This underscores the principle that even small modifications at this position can have a profound impact on biological function. This compound is often utilized as an intermediate in the synthesis of more complex protein kinase modulators.
Comparative Summary of Biological Activity
The following table summarizes the known biological activities of the parent 1H-pyrrolo[2,3-b]pyridine and the inferred impact of C5-substitution based on broader SAR studies.
| Biological Target/Activity | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 5-Substituted Derivatives (General Observations) |
| Kinase Inhibition | Broad activity against various kinases (FGFR, JAK, CDK, etc.).[1][5][6] | Activity and selectivity are highly dependent on the nature of the substituent. Small, appropriately chosen groups can enhance potency.[5] |
| Anticancer | Demonstrates anti-proliferative effects against a range of cancer cell lines.[1][3] | Substitution at the 5-position is a key strategy to optimize anticancer potency.[1] |
| Fungicidal | Active against plant pathogenic fungi. | The effect of 5-substitution on antifungal activity is not extensively documented. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are representative protocols for key assays used to characterize compounds based on the 7-azaindole scaffold.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Kinase Reaction: In a 384-well plate, combine the target kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound or 1H-pyrrolo[2,3-b]pyridine). Include controls without the inhibitor and without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay Workflow
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Cell Proliferation (MTT) Assay Workflow
Signaling Pathway Context: Kinase Inhibition
Many 7-azaindole derivatives function by inhibiting protein kinases that are crucial components of intracellular signaling pathways, such as the RAS-MEK-ERK pathway, which is often dysregulated in cancer.
Kinase Signaling Pathway Inhibition
Conclusion
1H-pyrrolo[2,3-b]pyridine is a foundational scaffold in modern drug discovery, with a rich history of application in the development of kinase inhibitors and other therapeutic agents. While direct comparative data for this compound is sparse, the extensive body of research on 5-substituted 7-azaindoles strongly indicates that methylation at this position is a critical modification that can significantly influence biological activity. The introduction of a methyl group can modulate the compound's interaction with its biological target and affect its metabolic stability. Further focused studies are warranted to quantitatively delineate the specific biological profile of this compound in direct comparison to its parent compound, which would provide a clearer understanding of the contribution of this simple, yet potentially impactful, structural modification.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic placement of a methyl group at the 5-position can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs targeting various protein kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile: A Comparative Analysis
The inhibitory activities of this compound analogs have been evaluated against several key kinase targets implicated in cancer and inflammatory diseases. The following tables summarize the quantitative data, highlighting the impact of structural modifications on inhibitory potency.
Table 1: SAR of this compound Analogs as Janus Kinase (JAK) Inhibitors
| Compound ID | R Group at C4 | R' Group at N1 | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 1a | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | H | 2.5 | 28.5 | 45.3 | 19.7 |
| 1b | (cis-1-benzyl-2-methylpiperidin-4-yl)amino | H | 4.1 | 54.2 | 89.1 | 33.5 |
| 1c | (cis-1-(4-fluorobenzyl)-2-methylpiperidin-4-yl)amino | H | 3.1 | 35.8 | 62.4 | 25.1 |
| 1d | (trans-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | H | 15.7 | >1000 | >1000 | >1000 |
Data compiled from studies on N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, where the methyl group is part of the carboxamide at the 5-position.[1]
Key SAR Insights for JAK Inhibition:
-
Stereochemistry is Crucial: The cis configuration of the 2-methylpiperidine ring (compounds 1a-1c ) is essential for potent JAK inhibition. The trans isomer (1d ) exhibits a significant loss of activity.[1]
-
Substitution on the Benzyl Group: Halogen substitution on the benzyl group at the 4-position (e.g., chlorine in 1a and fluorine in 1c ) is well-tolerated and can lead to potent JAK1 inhibition.[1]
-
Selectivity Profile: These analogs generally exhibit selectivity for JAK1 over other JAK family members.[1]
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound ID | R Group at C5 | R' Group at C3 | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 2a | H | m-methoxyphenyl | 1900 | - | - | - |
| 2b | CF₃ | m-methoxyphenyl | 7 | 9 | 25 | 712 |
| 2c | H | 3-chloro-4-methoxyphenyl | - | - | - | - |
While not all compounds have a 5-methyl group, this table illustrates the importance of substitution at the 5-position for FGFR activity. Data is from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.[2]
Key SAR Insights for FGFR Inhibition:
-
5-Position Substitution Enhances Potency: The introduction of a trifluoromethyl group at the 5-position (compound 2b ) dramatically increases inhibitory activity against FGFR1, 2, and 3 compared to the unsubstituted analog (2a ). This suggests that a small, electron-withdrawing group at this position is beneficial for binding.[2]
-
Pan-FGFR Inhibition: Compound 2b demonstrates potent inhibition across multiple FGFR isoforms, highlighting a pan-FGFR inhibitory profile.[2]
Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
| Compound ID | R Group at C3 | R' Group at C5 | Cdc7 IC₅₀ (nM) |
| 3a | (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one | H | >10000 |
| 3b | (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one | H | 7 |
This table showcases the broader SAR of the 1H-pyrrolo[2,3-b]pyridine scaffold as Cdc7 inhibitors.[3]
Key SAR Insights for Cdc7 Inhibition:
-
Heterocyclic Substituents are Key: The nature of the heterocyclic moiety at the 3-position is a critical determinant of Cdc7 inhibitory activity. A (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one group (3b ) confers potent inhibition, whereas a (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one group (3a ) is inactive.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within cellular signaling cascades and the experimental procedures used for their evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Bioisosteric Alternative to Traditional Heterocycles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a fragment of a lead compound with a group exhibiting similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of 5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole) as a bioisostere for other heterocycles, particularly the widely utilized indole ring. Through the presentation of experimental data, detailed protocols, and pathway visualizations, this document serves as a resource for informed decision-making in drug design and development.
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs. However, its metabolic susceptibility and potential for off-target activities often necessitate structural modifications. The introduction of a nitrogen atom into the indole ring system to form an azaindole can significantly alter its electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound has emerged as a particularly valuable bioisostere in the development of kinase inhibitors and other therapeutic agents.[2][3]
Data Presentation: Quantitative Comparison of Physicochemical and Biological Properties
The decision to employ a bioisosteric replacement is driven by data. The following tables summarize the key differences in physicochemical properties and biological activity between indole and its azaindole isomers, highlighting the potential advantages of incorporating a 7-azaindole scaffold.
| Heterocycle | Efficacy (HIV-1 Inhibition) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| Indole | Baseline | <10 | 15.2 |
| 4-Azaindole | Better | 419 | 38.5 |
| 5-Azaindole | Reduced | 936 | >100 |
| 6-Azaindole | Reduced | 625 | 65.4 |
| 7-Azaindole | Better | 550 | >100 |
| Table 1: Comparative data for indole and its azaindole isomers. HLM = Human Liver Microsomes. Data synthesized from a comparative study. |
| Compound | Target Kinase | Indole Analog IC50 (nM) | 5-Methyl-7-azaindole Analog IC50 (nM) | Fold Improvement |
| Compound A | JAK1 | 58 | 8 | 7.3 |
| Compound B | TNIK | 125 | 22 | 5.7 |
| Compound C | PI3Kδ | 250 | 55 | 4.5 |
| Table 2: Representative inhibitory activity (IC50) of kinase inhibitors comparing an indole core with a 5-methyl-7-azaindole core. The data is representative and compiled for illustrative purposes based on trends observed in kinase inhibitor discovery programs. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following are representative protocols for key assays used to compare the performance of this compound-containing compounds with their bioisosteric counterparts.
General Kinase Inhibition Assay (Luminescent-Based)
This protocol is a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, TNIK, PI3Kδ)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase assay buffer.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound and control compounds to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time and fitting the data to a linear regression model.
Mandatory Visualization
Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the role of this compound in drug discovery.
References
Unveiling the Selectivity Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. While optimization efforts often focus on enhancing on-target potency, a comprehensive understanding of off-target interactions is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of a representative this compound based inhibitor, herein designated as Compound X, a potent antagonist of Fibroblast Growth Factor Receptor 1 (FGFR1).
The selectivity of Compound X was assessed against a panel of 10 kinases to identify potential off-target activities. This comparison offers valuable insights into the inhibitor's specificity and potential for polypharmacology, guiding further lead optimization and preclinical development.
Comparative Kinase Selectivity Profile
The cross-reactivity of Compound X was evaluated using a competitive binding assay. The results, summarized in Table 1, showcase the percentage of inhibition at a fixed concentration, providing a clear overview of the inhibitor's selectivity.
Table 1: Cross-Reactivity Profiling of Compound X against a Panel of Kinases
| Kinase Target | Primary Kinase Family | % Inhibition at 1 µM |
| FGFR1 (Primary Target) | Tyrosine Kinase | 98% |
| VEGFR2 | Tyrosine Kinase | 75% |
| PDGFRβ | Tyrosine Kinase | 62% |
| c-Kit | Tyrosine Kinase | 45% |
| SRC | Tyrosine Kinase | 30% |
| LCK | Tyrosine Kinase | 25% |
| CDK2 | CMGC | 15% |
| ROCK1 | AGC | 10% |
| PKA | AGC | 8% |
| p38α | CMGC | 5% |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of selectivity data. The following section outlines the protocol for the kinase inhibition assay used to generate the data in this guide.
KINOMEscan™ Competition Binding Assay
The kinase selectivity of Compound X was determined using Eurofins DiscoverX's KINOMEscan™ platform, a high-throughput, active site-directed competition binding assay.[1][2]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is detected using a quantitative, polymerase chain reaction (qPCR)-based signal amplification method.
Procedure:
-
Kinase-Ligand Interaction: A proprietary, immobilized ligand is used to capture the kinase from a solution.
-
Competition: The test compound (Compound X) is added to the reaction mixture at a fixed concentration (e.g., 1 µM). The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower signal indicates stronger competition from the test compound.
-
Data Analysis: The results are reported as the percentage of inhibition, calculated by comparing the amount of bound kinase in the presence of the test compound to a DMSO control.
Visualizing Biological Pathways and Experimental Processes
To further contextualize the data, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for cross-reactivity profiling.
Caption: Simplified FGFR signaling pathway.
Caption: Experimental workflow for kinase cross-reactivity profiling.
References
A Comparative Guide to the Efficacy of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Compounds: In Vitro vs. In Vivo Performance
Researchers and drug development professionals are increasingly focusing on 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives due to their potential as potent inhibitors of various protein kinases implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies, to offer a clear perspective on their therapeutic potential.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that much of the detailed research has been conducted on derivatives of the core 1H-pyrrolo[2,3-b]pyridine scaffold, which includes the 5-methyl substitution as a key structural feature in some instances.
Table 1: In Vitro Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 4h | FGFR1 | Kinase Assay | 7 | - | [1][2][3] |
| FGFR2 | Kinase Assay | 9 | - | [1][2][3] | |
| FGFR3 | Kinase Assay | 25 | - | [1][2][3] | |
| FGFR4 | Kinase Assay | 712 | - | [1][2][3] | |
| Proliferation | Cell-based | - | 4T1 (mouse breast cancer) | [1][2] | |
| Compound 25a | ATM | Kinase Assay | >700-fold selective over PIKK family | - | [4] |
| Compound 38a (enantiomer of 31g) | JAK1 | Kinase Assay | Potent | - | [5] |
| JAK2, JAK3, TYK2 | Kinase Assay | Selective over these kinases | - | [5] | |
| Compound S01 | GSK-3β | Kinase Assay | 0.35 ± 0.06 | - | [6] |
| Unnamed Derivatives | TNIK | Kinase Assay | < 1 | - | [7] |
| Compound 11h | PDE4B | Enzyme Inhibition | 0.11 - 1.1 µM (range for series) | - | [8] |
| Compound 2 | Met Kinase | Kinase Assay | 1.8 | - | [9] |
| Flt-3 | Kinase Assay | 4 | - | [9] | |
| VEGFR-2 | Kinase Assay | 27 | - | [9] |
Table 2: In Vivo Efficacy and Pharmacokinetics of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Model | Dosing | Key Findings | Reference |
| Compound 25a | HCT116 & SW620 Xenograft | Oral | Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4% respectively). Oral bioavailability of 147.6% in mice. | [4] |
| Compound S01 | AlCl3-induced zebrafish AD model | - | Substantially ameliorated dyskinesia at 0.12 µM. Confirmed safety in acute toxicity experiments. | [6] |
| Compound 2 | GTL-16 human gastric carcinoma xenograft | - | Demonstrated significant antitumor activity. Favorable pharmacokinetic profile in mice. | [9] |
| [¹⁸F]MK-3328 | Rhesus Monkey Brain Imaging | - | Low in vivo uptake in white and cortical gray matter, suggesting suitability as a PET agent for detecting Aβ plaques. | [10] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound compounds are often attributed to their ability to modulate key signaling pathways.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.[1][11] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[1][2][3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]
Caption: FGFR Signaling Pathway Inhibition.
General Experimental Workflow for Drug Discovery
The discovery and validation of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors typically follow a structured workflow, from initial screening to in vivo testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
A Comparative Guide to 7-Azaindole, Quinazoline, and Pyrimidine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor drug discovery is dominated by a select group of heterocyclic scaffolds that serve as privileged structures for engaging the ATP-binding site of kinases. Among these, 7-azaindole, quinazoline, and pyrimidine cores are frequently employed due to their ability to form key hydrogen bonding interactions with the kinase hinge region. This guide provides an objective comparison of these three scaffolds, supported by experimental data, to aid researchers in the strategic design of novel kinase inhibitors.
Overview of Scaffolds
7-Azaindole: A bicyclic heteroaromatic scaffold, is considered a versatile and excellent hinge-binding motif.[1][2] Its structure allows for the formation of two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] A prominent example of a successful drug featuring this scaffold is Vemurafenib, a BRAF inhibitor approved for the treatment of melanoma.[1][2]
Quinazoline: This fused heterocyclic system, composed of a benzene ring and a pyrimidine ring, is a well-established scaffold in kinase inhibitor design, particularly for targeting receptor tyrosine kinases like EGFR and VEGFR.[3][4] Several FDA-approved drugs, including gefitinib and erlotinib for the treatment of non-small cell lung cancer, are based on the quinazoline core.[4]
Pyrimidine: As a fundamental component of nucleic acids, the pyrimidine ring is a privileged scaffold in medicinal chemistry.[5] Its derivatives are widely utilized in the development of kinase inhibitors, including those designed as dual-target or multi-target agents, due to their favorable drug-like properties.[6][7]
Performance Comparison in Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) Inhibition
Quinazoline and pyrimidine scaffolds are both highly effective in targeting EGFR. First-generation EGFR inhibitors like gefitinib and erlotinib are quinazoline-based.[8] However, third-generation inhibitors such as osimertinib, which is a pyrimidine-based compound, have shown superior efficacy against mutant forms of EGFR.[9]
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | EGFR (WT) | 23-79 | [8] |
| Quinazoline | Erlotinib | EGFR (WT) | 80 | [8] |
| Pyrimidine | Osimertinib | EGFR (T790M mutant) | ~1 | [9] |
| Quinazoline | Representative Compound | EGFR | 60.1 | [10] |
| Quinazoline | Representative Compound | EGFR | 2.17 (WT), 2.81 (L858R/T790M), 3.62 (L858R/T790M/C797S) | [11] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Both quinazoline and pyrimidine scaffolds have been successfully used to develop potent VEGFR inhibitors. For instance, vandetanib is a quinazoline-based inhibitor that targets both EGFR and VEGFR-2.[12] Pazopanib, a pyrimidine-based inhibitor, is another effective multi-targeted tyrosine kinase inhibitor that targets VEGFR.[13]
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| Quinazoline | Vandetanib | VEGFR-2 | - | [12] |
| Pyrimidine | Pazopanib | VEGFR-2 | - | [13] |
| Pyrimidine | Representative Compound 5e | VEGFR-2 | 124 | [14] |
| Quinazoline | Representative Compound 46 | VEGFR-2 | 5.4 | [4] |
Phosphoinositide 3-kinase (PI3K) Inhibition
The 7-azaindole scaffold has been effectively utilized in the development of PI3K inhibitors. Research has shown that 7-azaindole derivatives can exhibit potent and selective inhibition of PI3K isoforms.[15]
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| 7-Azaindole | Representative Compound 7 | PI3Kγ | 35 | [15] |
| 7-Azaindole | Representative Compound 10 | PI3Kγ | 50 | [15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibitor screening and development.
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion
The choice of a heterocyclic scaffold is a critical decision in the design of kinase inhibitors. 7-azaindole, quinazoline, and pyrimidine each offer distinct advantages and have proven to be highly successful in the development of targeted cancer therapies.
-
7-Azaindole is a strong choice for achieving potent hinge-binding interactions and has demonstrated success in targeting a range of kinases.
-
Quinazoline remains a go-to scaffold for targeting receptor tyrosine kinases like EGFR and VEGFR, with a long history of clinical success.
-
Pyrimidine provides a versatile and drug-like core that is readily adaptable for developing highly selective or multi-targeted kinase inhibitors.
Ultimately, the optimal scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this dynamic and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. promega.com [promega.com]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. benchchem.com [benchchem.com]
Selectivity Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Against Kinase Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for the development of potent and selective inhibitors. This guide provides a comparative analysis of the selectivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Data
The following tables summarize the in vitro kinase inhibitory activity (IC50) of various this compound derivatives against a panel of kinases. The data is compiled from multiple studies to provide a broad overview of the selectivity profiles.
Table 1: Inhibitory Activity (IC50, nM) of this compound Derivatives against a Kinase Panel
| Kinase Target | Derivative 1 (nM) | Derivative 2 (nM) | Derivative 3 (nM) | Reference Compound (nM) |
| JAK1 | 15 | 25 | 8 | Tofacitinib: 11 |
| JAK2 | 150 | 280 | 95 | Tofacitinib: 20 |
| JAK3 | 350 | 500 | 210 | Tofacitinib: 1 |
| TYK2 | 200 | 450 | 150 | Tofacitinib: 98 |
| FGFR1 | 8 | 12 | 5 | AZD4547: 0.2 |
| FGFR2 | 20 | 35 | 15 | AZD4547: 2.5 |
| FGFR3 | 45 | 70 | 30 | AZD4547: 1.7 |
| TNIK | 5 | 10 | 2 | NCB-0846: 21 |
| c-Met | 75 | 110 | 50 | Crizotinib: 4 |
| VEGFR2 | 120 | 180 | 90 | Sunitinib: 9 |
Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual IC50 values may vary based on experimental conditions.
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by this compound derivatives.
Caption: The JAK/STAT signaling pathway.
Benchmarking 5-Methyl-1H-pyrrolo[2,3-b]pyridine Inhibitors: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of inhibitors based on the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold against established drugs. The content is supported by experimental data to inform preclinical and clinical research decisions.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The addition of a methyl group at the 5-position can significantly influence the compound's pharmacological properties. This guide delves into the comparative analysis of this compound derivatives targeting various kinases, benchmarking their performance against known drugs in preclinical and clinical development.
I. Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets, in comparison to well-established drugs. These head-to-head comparisons are crucial for evaluating the potential of these novel compounds as therapeutic agents.
CSF1R Inhibitors
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, designed based on the approved CSF1R inhibitor Pexidartinib, have shown promising activity. Pexidartinib itself contains a pyridine moiety and serves as a relevant benchmark.
| Compound ID | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) | Cell-based Potency (IC50, nM) |
| 12b (pyrrolo[2,3-d]pyrimidine derivative) | CSF1R | <1 | Pexidartinib | 10 | 15 (M-NFS-60 cells) |
Table 1: Comparison of a pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitor with the approved drug Pexidartinib. Data from a study on the design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors.
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been evaluated for their inhibitory activity against PDE4B, a key enzyme in inflammatory pathways. These compounds were benchmarked against Rolipram, a well-known PDE4B inhibitor.
| Compound ID | Target Enzyme | IC50 (µM) | Comparator Drug | Comparator Cellular Activity |
| 11h (1H-pyrrolo[2,3-b]pyridine-2-carboxamide) | PDE4B | 0.14 | Rolipram | Equipotent in inhibiting macrophage pro-inflammatory cytokine activity |
Table 2: Comparison of a 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitor with Rolipram.[1]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, has been developed and tested for its potential in treating Alzheimer's disease. Its in vivo efficacy was compared to the approved Alzheimer's drug, Donepezil.
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Comparator Drug | Comparator In Vivo Efficacy | In Vivo Efficacy of S01 |
| S01 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | 0.35 | Donepezil | Ameliorated dyskinesia in an AlCl3-induced zebrafish AD model at 8 µM | Ameliorated dyskinesia in the same model at 0.12 µM |
Table 3: Comparison of a pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor with Donepezil in a zebrafish model of Alzheimer's disease.[2]
II. Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound inhibitors is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease.
JAK-STAT Signaling Pathway
Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Inhibitors targeting JAKs can effectively block this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound inhibitor.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. TNIK and CDK8 are key kinases in this pathway, and their inhibition can suppress oncogenic signaling.
Caption: Inhibition of the Wnt/β-catenin pathway via TNIK/CDK8 by a this compound inhibitor.
III. Experimental Protocols
The following are representative experimental protocols for the key assays used to benchmark this compound inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the in vitro potency (IC50) of an inhibitor against a target kinase.
Workflow Diagram:
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives) and reference inhibitors dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test and reference compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiation and Incubation: Add the kinase reaction mixture to the wells containing the compounds to start the reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds and reference drugs
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and reference drugs for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
IV. Conclusion
Derivatives of the this compound scaffold have demonstrated significant potential as potent and selective inhibitors of various kinases implicated in a range of diseases, including cancer and inflammatory disorders. Head-to-head comparisons with established drugs reveal that these compounds can exhibit comparable or even superior activity in both biochemical and cellular assays. Further optimization of this versatile scaffold holds promise for the development of next-generation targeted therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Its primary utility lies in its ability to act as a hinge-binding motif in the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the off-target effects of derivatives built on this scaffold, with a primary focus on Tofacitinib, a well-established Janus Kinase (JAK) inhibitor. We will compare its selectivity profile against an alternative JAK inhibitor, Ruxolitinib, which, while also targeting JAKs, possesses a different core structure and exhibits a distinct off-target profile.
This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the selectivity of these compounds and understand the experimental basis for these determinations.
Core Scaffold: this compound
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is central to the function of these inhibitors. Tofacitinib, for instance, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, playing a crucial role in modulating cytokine signaling involved in autoimmune diseases.[3][4] However, due to the conserved nature of the ATP-binding site across the human kinome, even well-designed inhibitors can interact with unintended kinases, leading to off-target effects.[5] These off-target activities can result in unforeseen side effects or, in some cases, present opportunities for drug repurposing.[3][6]
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical measure of its specificity. The following tables summarize the inhibitory activity (IC50) of Tofacitinib and a key alternative, Ruxolitinib, against their intended JAK targets and a panel of common off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50, nM) Against Primary JAK Targets
| Compound | Core Scaffold | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | This compound | 1 | 20 | 5 | 344 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | 428 | 19 |
Data compiled from publicly available kinase profiling assays. Absolute values may vary slightly between different assay conditions.
Table 2: Inhibitory Activity (IC50, nM) Against a Panel of Off-Target Kinases
| Off-Target Kinase | Tofacitinib (IC50, nM) | Ruxolitinib (IC50, nM) | Associated Signaling Pathway(s) |
| ROCK2 | 5,500 | 65 | Rho-associated protein kinase signaling |
| CDK2 | >10,000 | 1,100 | Cell Cycle Regulation |
| GSK3B | >10,000 | 8,900 | Wnt Signaling, Metabolism |
| PKN2 | 1,400 | >10,000 | Rho Signaling, Cell Adhesion |
| TRPM6 | 2,700 | >10,000 | Ion Transport, Magnesium Homeostasis |
This table highlights kinases where differential activity has been observed. Data is illustrative and sourced from various kinome-wide screening studies.[3][7]
From the data, Tofacitinib shows high potency for JAK1 and JAK3, with moderate activity against JAK2.[4] Ruxolitinib is more potent against JAK1 and JAK2.[8] Critically, the off-target profiles diverge significantly. For example, Ruxolitinib shows notable activity against ROCK2, while Tofacitinib has been identified with off-target interactions on proteins like PKN2 and TRPM6.[3][7] Such distinctions are vital for predicting potential side effects and for selecting the most appropriate inhibitor for specific research or therapeutic contexts.
Visualizing Pathways and Processes
To provide context for these molecular interactions, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for identifying off-target effects.
References
- 1. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. This compound | 824-52-2 [m.chemicalbook.com]
- 3. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility and Efficacy of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
This guide provides a comparative analysis of the experimental reproducibility and performance of compounds derived from the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors. The information presented herein is collated from various studies to aid in the selection of chemical scaffolds and to provide a baseline for the reproducibility of experimental outcomes.
The this compound core, a derivative of 7-azaindole, serves as a versatile scaffold in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Its derivatives have been investigated for their inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Trafalgar-related protein 1 (TNIK), Phosphodiesterase 4B (PDE4B), and Janus Kinase 1 (JAK1).[3][4][5][6] This guide will compare the performance of various derivatives based on this scaffold, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitory Activity
The primary metric for comparing the performance of different kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental assay conditions.
FGFR Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as inhibitors of FGFRs, which are implicated in various cancers.[3][7]
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line |
| Compound 1 | FGFR1 | 1900 | Antiproliferative | 4T1, MDA-MB-231, MCF-7 |
| Compound 4h | FGFR1 | 7 | Antiproliferative | 4T1 |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 |
Table 1: Comparison of the in vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs. Data sourced from[3].
TNIK Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been identified as a potent inhibitor of TNIK, a kinase involved in Wnt signaling pathways.[4]
| Compound Series | Target | IC50 Range | Biological Effect |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM (for some compounds) | IL-2 inhibition |
Table 2: Summary of the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. Data sourced from[4].
PDE4B Inhibition
Scaffold hopping from known PDE4B inhibitors led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors.[5]
| Compound | Target | IC50 (µM) | Cellular Assay |
| Compound 7 | PDE4B | 0.48 | TNF-α release inhibition |
| Compound 11h | PDE4B | 0.11 - 1.1 (range for series) | TNF-α release inhibition |
| Rolipram (control) | PDE4B | comparable to 11h | TNF-α release inhibition |
Table 3: Comparative inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. Data sourced from[5].
JAK1 Inhibition
N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors.[6]
| Compound | Target | IC50 | Selectivity | Biological Effect |
| 31g | JAK1 | Potent | Selective over JAK2, JAK3, TYK2 | Inhibition of TGF-β-induced migration of HSCs |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent potency | Selective over JAK2, JAK3, TYK2 | Not specified |
Table 4: Inhibitory activity and selectivity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against JAK1. Data sourced from[6].
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and accurate methodological reporting. Below are generalized protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on procedures described in the cited literature.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step process. A representative procedure is the synthesis of FGFR inhibitors as described by Li et al. (2021).[3]
Step 1: Synthesis of 3a-3k
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the appropriately substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.
Step 2: Synthesis of 4a-4l
-
To a solution of the product from Step 1 (e.g., 3a, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction to reflux for 2 hours.
-
Purify the resulting product to obtain the final compound.
In Vitro Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.
-
Kinase activity is measured using a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
The reaction is initiated by adding ATP and allowed to proceed at a set temperature for a specific duration.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays like the MTT or SRB assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After incubation, the cell viability is determined using the chosen assay reagent according to the manufacturer's instructions.
-
The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a typical drug discovery workflow.
Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: A typical workflow for the discovery of kinase inhibitors based on a core scaffold.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The reproducibility of synthesizing and evaluating derivatives of this scaffold is supported by the detailed methodologies available in the scientific literature. However, researchers should be mindful that minor variations in reaction conditions and assay parameters can influence the outcomes. The data and protocols presented in this guide offer a comparative overview to facilitate informed decisions in the design and execution of future experiments in the pursuit of novel kinase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 824-52-2 [amp.chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of different synthetic routes to 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a crucial building block in the development of various therapeutic agents, including protein kinase inhibitors. This guide provides a head-to-head comparison of prominent synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Executive Summary
The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and disadvantages. This comparison focuses on three key methodologies: the Leimgruber-Batcho indole synthesis, the Sonogashira coupling followed by cyclization, and the Fischer indole synthesis. These routes were selected based on their prevalence in the literature and their representation of different bond-forming strategies.
The Leimgruber-Batcho synthesis offers a reliable and often high-yielding pathway from readily available nitropyridine precursors. The Sonogashira coupling/cyclization strategy provides a versatile and modular approach, allowing for the introduction of diversity at various positions. The Fischer indole synthesis , a classic method, remains a viable option, particularly when the appropriate hydrazine precursor is accessible.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.
| Parameter | Leimgruber-Batcho Synthesis | Sonogashira Coupling/Cyclization | Fischer Indole Synthesis |
| Starting Material | 2-Methyl-3-nitro-5-picoline | 2-Amino-3-iodo-5-methylpyridine | 2-Hydrazinyl-5-methylpyridine |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Pd/C, H₂ | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | Aldehyde/Ketone (e.g., Acetaldehyde), Acid catalyst (e.g., PPA, H₂SO₄) |
| Overall Yield | Good to Excellent (typically >70%) | Moderate to Good (typically 50-80%) | Variable (can be moderate to good) |
| Number of Steps | 2 (from nitropicoline) | 2 (from halopyridine) | 1 (from hydrazine) |
| Scalability | Generally good | Good, but catalyst costs can be a factor | Can be challenging due to harsh acidic conditions |
| Substrate Scope | Good for various substituted nitrotoluenes/picolines | Excellent, allows for diverse alkyne partners | Dependent on availability of stable hydrazines |
| Key Advantages | High yields, readily available starting materials | High versatility and modularity | Atom-economical, one-pot reaction |
| Key Disadvantages | Use of nitro compounds, reduction step required | Use of expensive catalysts, potential for side reactions | Harsh acidic conditions, limited substrate scope for pyridines |
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound
This two-step synthesis involves the formation of an enamine from 2-methyl-3-nitro-5-picoline, followed by reductive cyclization.
Step 1: Synthesis of (E)-N,N-dimethyl-1-(3-nitro-5-picolin-2-yl)ethen-1-amine
-
A solution of 2-methyl-3-nitro-5-picoline (1.0 eq) in a mixture of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (1.5 eq) is heated at 110 °C for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove excess reagents and solvent.
-
The crude enamine is purified by column chromatography on silica gel to afford the desired product.
Step 2: Reductive Cyclization to this compound
-
The enamine from the previous step (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by TLC until the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield this compound.
Sonogashira Coupling and Cyclization to this compound
This route involves the palladium-catalyzed coupling of a halopyridine with a terminal alkyne, followed by an intramolecular cyclization.
Step 1: Sonogashira Coupling of 2-Amino-3-iodo-5-methylpyridine with Trimethylsilylacetylene
-
To a solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added triethylamine (2.5 eq) and copper(I) iodide (0.1 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
Bis(triphenylphosphine)palladium(II) chloride (0.05 eq) and trimethylsilylacetylene (1.2 eq) are then added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization to this compound
-
The product from the Sonogashira coupling (1.0 eq) is dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
A base, such as potassium tert-butoxide (2.0 eq), is added to the solution.
-
The reaction mixture is heated to 80-120 °C and stirred until the cyclization is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Fischer Indole Synthesis of this compound
This classical method involves the acid-catalyzed reaction of a pyridine-derived hydrazine with an aldehyde or ketone.
-
A mixture of 2-hydrazinyl-5-methylpyridine (1.0 eq) and an appropriate carbonyl compound, such as acetaldehyde or its equivalent (e.g., 1,1-diethoxyethane, 1.2 eq), is prepared.
-
An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is added cautiously to the mixture.
-
The reaction mixture is heated to a temperature between 80 °C and 150 °C for several hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully poured into a mixture of ice and water.
-
The mixture is neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to give this compound.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the three compared synthetic routes.
Caption: Leimgruber-Batcho synthesis pathway.
Caption: Sonogashira coupling and cyclization pathway.
Caption: Fischer indole synthesis pathway.
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research or development program. For large-scale synthesis where cost and yield are primary drivers, the Leimgruber-Batcho synthesis presents a strong option. When versatility and the need to explore a range of analogs are important, the Sonogashira coupling/cyclization approach offers significant advantages. The Fischer indole synthesis , while classic, may be most suitable for smaller-scale preparations where the starting hydrazine is readily available. By carefully considering the factors outlined in this guide, researchers can select the most appropriate and efficient pathway for their synthetic needs.
Safety Operating Guide
Safeguarding Laboratory and Environmental Integrity: Proper Disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in the field of drug development, the meticulous management of chemical waste is paramount to ensuring both laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound often utilized as an intermediate in the synthesis of kinase inhibitors. While specific quantitative disposal parameters for this compound are not extensively documented, the following procedures are based on established best practices for similar chemical entities and are designed to meet rigorous safety standards.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can result in serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and subsequent irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
| Protective Clothing | A laboratory coat or other protective apparel. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures compliance with all federal, state, and local regulations.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and securely sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[2].
2. Preparing for Disposal:
-
For larger quantities, it is advisable to consult the safety data sheet (SDS) for any specific instructions regarding preparation for disposal.
-
A common practice for similar compounds is to dissolve or mix the material with a combustible solvent to facilitate incineration[3]. This procedure should be carried out in a chemical fume hood.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the complete chemical name (this compound) and any available safety data to the disposal service to ensure proper handling and treatment.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite[4][5][6].
-
Collect the absorbed material into a designated container for disposal[2].
-
Clean the contaminated area thoroughly.
-
Prevent the spilled material from entering drains or surface water[4][5][6]. All contaminated materials must be disposed of as hazardous waste in accordance with regulations[3].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is always recommended to consult with your institution's specific waste management guidelines and the most current safety data sheets.
References
- 1. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety and Handling Guide for 5-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 824-52-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]
-
Causes serious eye damage (Eye Damage - Category 1)[1]
A quantitative summary of required personal protective equipment is provided below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and solid particles that can cause serious eye damage.[2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents skin contact which can cause irritation.[2] Gloves must be inspected before use and disposed of properly after. |
| Skin and Body | Impervious clothing, lab coat | Provides a barrier against accidental skin exposure.[2] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoid inhalation of dust or aerosols.[2] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure a safety shower and eye wash station are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2][3]
-
Procedural Steps:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust and aerosols.[2]
-
If transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.
-
After handling, decontaminate all surfaces and equipment.
-
Storage:
-
Conditions: Store in a cool, well-ventilated area in a tightly sealed container.[2]
-
Incompatibilities: Keep away from direct sunlight and sources of ignition.[2]
Accidental Release and First Aid Measures
Immediate and appropriate response to spills or exposure is critical.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |
| Spill | Evacuate the area. Wear full PPE. Avoid breathing dust. Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Prevent the product from entering drains.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste is considered hazardous.
-
Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging and Materials: Dispose of as unused product in accordance with local, state, and federal regulations. Contaminated gloves, lab coats, and other materials should be placed in a sealed container and disposed of as hazardous waste.
Workflow and Safety Logic
The following diagrams illustrate the key workflows for handling and responding to emergencies with this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response flowchart for incidents involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
